Product packaging for 4,6-Dibromodibenzofuran(Cat. No.:CAS No. 201138-91-2)

4,6-Dibromodibenzofuran

Cat. No.: B1348550
CAS No.: 201138-91-2
M. Wt: 325.98 g/mol
InChI Key: XSJLDNSNUICSQC-UHFFFAOYSA-N
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Description

4,6-Dibromodibenzofuran is a useful research compound. Its molecular formula is C12H6Br2O and its molecular weight is 325.98 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2O B1348550 4,6-Dibromodibenzofuran CAS No. 201138-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLDNSNUICSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335683
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201138-91-2
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dibromodibenzofuran (CAS: 201138-91-2): A Technical Whitepaper for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dibromodibenzofuran, a key intermediate in the synthesis of advanced organic materials. This document collates available physicochemical data, outlines synthetic approaches, and explores its applications, particularly in the field of organic electronics. Furthermore, it touches upon the broader biological potential of the dibenzofuran scaffold, offering context for its relevance in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its core structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 4 and 6 positions. This substitution pattern imparts specific reactivity and electronic properties that are leveraged in its applications.

PropertyValueReference(s)
CAS Number 201138-91-2[1][2]
Molecular Formula C₁₂H₆Br₂O[1][3]
Molecular Weight 325.98 g/mol [1][3]
Appearance White to off-white powder or crystal[4]
Melting Point 147 - 151 °C[5]
Boiling Point (Predicted) 396.0 ± 22.0 °C[5]
Purity ≥98% (typically available commercially)[4]
IUPAC Name This compound[1]
InChI Key XSJLDNSNUICSQC-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the selective bromination of dibenzofuran[5]. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired 4,6-disubstitution pattern with high purity[5]. While specific proprietary synthesis routes may vary among manufacturers, the fundamental chemistry involves the reaction of dibenzofuran with a brominating agent.

General Synthetic Approach: Electrophilic Bromination

The synthesis of this compound involves the direct bromination of dibenzofuran. The reaction conditions, including the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), solvent, temperature, and reaction time, are critical for achieving the desired regioselectivity and minimizing the formation of other brominated isomers.

Note: A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the surveyed scientific literature or patents. The following is a representative protocol for the synthesis of a related compound, 2,8-dibromodibenzofuran, which illustrates the general principles of dibenzofuran bromination.

Representative Experimental Protocol: Synthesis of 2,8-Dibromodibenzofuran

This protocol is for a related isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in DMF.

  • Add N-bromosuccinimide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield pure 2,8-dibromodibenzofuran.

Characterization Data: While specific spectroscopic data for this compound is not widely published, characterization of the dibenzofuran scaffold and its derivatives typically involves standard analytical techniques:

  • ¹H NMR: To determine the number and environment of protons in the molecule.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Organic Electronics

This compound is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs)[5][6]. The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the attachment of various functional groups to the dibenzofuran core. This enables the fine-tuning of the electronic and photophysical properties of the final materials, such as their energy levels, charge transport characteristics, and emission color. These tailored materials can be used as hosts in the emissive layer of OLEDs, contributing to improved device efficiency, stability, and lifetime.

Note: A specific experimental protocol for the use of this compound in the synthesis of an OLED material is not available in the public domain. Below is a representative workflow illustrating how a dibromo-dibenzofuran derivative can be used to synthesize an OLED host material.

G cluster_synthesis Synthesis of OLED Host Material cluster_device OLED Device Fabrication This compound This compound Suzuki_Coupling Suzuki Coupling Reaction (Pd catalyst, base) This compound->Suzuki_Coupling Arylboronic_acid Arylboronic acid derivative Arylboronic_acid->Suzuki_Coupling OLED_Host Dibenzofuran-based OLED Host Material Suzuki_Coupling->OLED_Host Co-deposition Vacuum Co-deposition OLED_Host->Co-deposition Phosphorescent_Dopant Phosphorescent Dopant Phosphorescent_Dopant->Co-deposition Emissive_Layer Emissive Layer (EML) Co-deposition->Emissive_Layer

Caption: Workflow for the synthesis and application of a dibenzofuran-based OLED host material.

Potential Biological Activity and Drug Development Relevance

While this compound is primarily utilized in materials science, the dibenzofuran scaffold is of significant interest to medicinal chemists and drug development professionals. Numerous studies have demonstrated that dibenzofuran derivatives possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Potential of Dibenzofuran Derivatives:

Derivatives of dibenzofuran have shown promising cytotoxic effects against various cancer cell lines[7][8]. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest[8][9]. For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of protein kinase CK2, a promising target in cancer therapy[10]. The presence of halogen substituents, such as bromine, on the benzofuran ring has been shown in some cases to enhance cytotoxic activity[7].

Other Reported Biological Activities:

The dibenzofuran core is present in various natural products and synthetic compounds with other therapeutic applications. These include potential use as antibacterial agents and in the development of treatments for neurodegenerative diseases.

Relevance to this compound:

Currently, there is a lack of publicly available data on the specific biological activity or cytotoxicity of this compound. However, as a dibenzofuran derivative, it represents a scaffold that could be further functionalized to explore potential therapeutic applications. Its two bromine atoms provide convenient points for chemical modification to generate a library of novel compounds for biological screening.

G cluster_activities Reported Biological Activities of Derivatives Dibenzofuran_Scaffold Dibenzofuran Scaffold Anticancer Anticancer Activity (e.g., Kinase Inhibition, Apoptosis Induction) Dibenzofuran_Scaffold->Anticancer Antibacterial Antibacterial Activity Dibenzofuran_Scaffold->Antibacterial Anti-inflammatory Anti-inflammatory Activity Dibenzofuran_Scaffold->Anti-inflammatory Other Other Potential Activities Dibenzofuran_Scaffold->Other

References

Physical and chemical properties of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromodibenzofuran is a halogenated aromatic compound belonging to the dibenzofuran family. Dibenzofurans and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of bromine atoms to the dibenzofuran core at the 4 and 6 positions can significantly alter its physicochemical properties, reactivity, and biological profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental approaches for its synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 201138-91-2[1]
Molecular Formula C₁₂H₆Br₂O[2]
Molecular Weight 325.983 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 147 - 151 °C
Boiling Point 396.0 ± 22.0 °C (Predicted)
Solubility No specific data available. Generally, bromination can increase solubility in organic solvents.
Purity Typically ≥98% (by GC)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the direct bromination of dibenzofuran. Mechanistic analysis of bromination on aromatic structures suggests that positions 1, 4, 6, and 9 are highly susceptible to substitution reactions.[3]

General Procedure for Bromination of Dibenzofuran Derivatives:

One common method for the bromination of aromatic compounds is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, and the presence of a radical initiator like AIBN (azobisisobutyronitrile) can influence the reaction pathway, favoring benzylic bromination if an alkyl substituent is present. For aromatic bromination, electrophilic conditions are generally required.

A synthesis of a 4,6-disubstituted dibenzofuran has been reported via a multi-step route involving a reductive radical arylation of benzene followed by cycloetherification, though this is a more complex approach not suitable for direct bromination.[4][5][6]

Purification:

Purification of the crude product would typically involve standard techniques such as:

  • Recrystallization: Using a suitable solvent or solvent mixture to obtain a crystalline solid of high purity.

  • Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent system to separate the desired product from any unreacted starting materials or byproducts.

Spectral Data

Mass Spectrometry

The National Institute of Standards and Technology (NIST) WebBook provides an entry for 4,6-dibromo-dibenzofuran, confirming its molecular formula and weight.[2] While the full mass spectrum is not directly provided in the initial search results, the database indicates the availability of gas chromatography data for this compound.[2]

NMR and IR Spectroscopy

Specific experimental 1H NMR, 13C NMR, and IR spectra for this compound are not available in the public databases and literature surveyed for this guide. For reference, the spectral data of the parent compound, dibenzofuran, are available and can serve as a basis for predicting the expected spectral features of its brominated derivative.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the interaction of this compound with any signaling pathways.

However, studies on polybrominated dibenzofurans (PBDFs) in general have shown that they can exhibit biological effects similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs).[7][8][9] These effects are often mediated through binding to the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor.[7][8] This interaction can lead to a range of toxicological responses. Given the structural similarity, it is plausible that this compound could also interact with this receptor. Polybrominated dibenzofurans are also considered potential human carcinogens.[8][10]

Due to the lack of specific data on the interaction of this compound with any signaling pathways, the mandatory visualization of these pathways using Graphviz could not be fulfilled.

Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and characterization of this compound based on the information gathered.

Synthesis_Workflow Start Starting Material: Dibenzofuran Bromination Electrophilic Bromination (e.g., with Br2 or NBS) Start->Bromination Crude_Product Crude Product: Mixture including This compound Bromination->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization: - Mass Spectrometry - NMR Spectroscopy - IR Spectroscopy Final_Product->Characterization

Caption: Generalized workflow for the synthesis and characterization of this compound.

Conclusion

References

An In-depth Technical Guide to 4,6-Dibromodibenzofuran: A Key Intermediate for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4,6-dibromodibenzofuran, a pivotal building block in the development of high-performance organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Core Compound Properties

This compound is a halogenated heterocyclic compound with a rigid and planar dibenzofuran core. The strategic placement of bromine atoms at the 4 and 6 positions imparts specific reactivity, making it a valuable intermediate in organic synthesis.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₆Br₂O
Molecular Weight 325.98 g/mol
CAS Number 201138-91-2
Appearance Off-white powder
Purity Typically ≥99.0%
Melting Point 147-151 °C
Boiling Point Approximately 396 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
InChI InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
InChIKey XSJLDNSNUICSQC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)Br

Synthesis of this compound

The primary synthetic route to this compound is through the selective electrophilic bromination of dibenzofuran. The reaction conditions must be carefully controlled to achieve the desired disubstitution pattern and high purity.

Experimental Protocol: Selective Bromination of Dibenzofuran

This protocol describes a plausible method for the synthesis of this compound based on established bromination procedures for aromatic compounds.

Materials:

  • Dibenzofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an off-white solid.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Applications in Organic Electronics

This compound is a crucial intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The bromine atoms at the 4 and 6 positions serve as reactive handles for introducing various functional groups through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the fine-tuning of the electronic and photophysical properties of the final materials, leading to improved device efficiency, stability, and color purity.

Logical Workflow: From this compound to OLEDs

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the fabrication of OLED devices.

OLED_Workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_device Device Fabrication & Application Dibenzofuran Dibenzofuran Bromination Selective Bromination (e.g., with NBS) Dibenzofuran->Bromination DBDF This compound Bromination->DBDF Coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) DBDF->Coupling Functional_Molecule Functional Organic Material (e.g., Host or Emitter) Coupling->Functional_Molecule Deposition Material Deposition (e.g., Evaporation) Functional_Molecule->Deposition OLED OLED Device Deposition->OLED

Caption: Synthetic and application workflow for this compound in OLEDs.

Biological Activity Context

While the primary application of this compound is in materials science, the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. However, there is currently limited specific research on the biological effects or signaling pathway interactions of this compound. Future research could explore the potential of this scaffold in drug discovery, leveraging the synthetic accessibility and potential for diverse functionalization.

Conclusion

This compound is a synthetically versatile and highly valuable compound for the development of next-generation organic electronic materials. Its well-defined molecular structure and the reactivity of its bromine substituents allow for the systematic design and synthesis of functional molecules with tailored properties. The experimental protocols and workflow provided in this guide offer a foundational resource for researchers and professionals aiming to utilize this key intermediate in their research and development endeavors.

References

An In-depth Technical Guide to 4,6-dibromodibenzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromodibenzofuran is a halogenated aromatic heterocyclic compound. Its rigid, planar structure and the presence of reactive bromine atoms at the 4 and 6 positions make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key properties, and common applications, with a focus on its utility in the development of novel materials and potential pharmaceutical scaffolds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various chemical transformations.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₆Br₂O
Molecular Weight 325.98 g/mol
CAS Number 201138-91-2
Appearance Off-white to pale yellow crystalline solid
Melting Point 147-151 °C
Boiling Point 396.0 ± 22.0 °C (Predicted)
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene). Insoluble in water.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.80 (m, 6H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 110-160 (multiple peaks for aromatic carbons, including C-Br and C-O)
IR (KBr, cm⁻¹) 3050-3100 (Ar-H stretch), 1600-1450 (C=C stretch), 1250-1150 (C-O-C stretch), 750-650 (C-Br stretch)
Mass Spectrometry (EI, m/z) 326 [M⁺], isotopic pattern characteristic of two bromine atoms

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. The following protocol outlines a standard laboratory procedure.

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran (1.0 eq) in DMF.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Suzuki-Miyaura Cross-Coupling of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 2.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.2 eq)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (2.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.2 eq), and K₂CO₃ (4.0 eq).

  • Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 18-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaryl-dibenzofuran.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Start: Dibenzofuran in DMF add_nbs Add N-Bromosuccinimide (2.2 eq) start->add_nbs heat_react Heat to 80-90°C for 12-16h add_nbs->heat_react workup Aqueous Work-up (DCM, Water, Na2S2O3, NaHCO3, Brine) heat_react->workup extract Extraction & Drying (MgSO4) workup->extract concentrate Concentration in vacuo extract->concentrate purify Column Chromatography (Hexane/EtOAc) concentrate->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow start Start: this compound, Arylboronic acid, Catalyst, Base add_solvents Add Toluene/Ethanol/Water start->add_solvents degas Degas with Argon add_solvents->degas reflux Reflux at 90-100°C for 18-24h degas->reflux workup Aqueous Work-up (EtOAc, Water, Brine) reflux->workup dry_concentrate Drying (Na2SO4) & Concentration workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Product: 4,6-diaryl-dibenzofuran purify->product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile building block in organic synthesis. The protocols and data presented in this guide are intended to facilitate its use in research and development. Its utility in constructing complex polyaromatic systems through cross-coupling reactions highlights its importance in materials science and medicinal chemistry for the synthesis of novel functional molecules.

An In-Depth Technical Guide to the Synthesis and Discovery of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromodibenzofuran is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its rigid, planar structure and the presence of reactive bromine atoms at the 4 and 6 positions make it a valuable intermediate in the development of functional materials, particularly in the field of organic electronics. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₆Br₂O--INVALID-LINK--
Molecular Weight 325.98 g/mol --INVALID-LINK--
Appearance Off-white powder--INVALID-LINK--
Melting Point 147-151 °C--INVALID-LINK--
Boiling Point ~396 °C (Predicted)--INVALID-LINK--
CAS Number 201138-91-2--INVALID-LINK--

Discovery and First Synthesis

The initial synthesis of this compound can be traced back to the pioneering work of Henry Gilman and John W. Dietrich. In their 1957 publication in The Journal of Organic Chemistry, they explored the metalation and subsequent reactions of dibenzofuran. While their primary focus was on other derivatives, their work laid the foundation for the selective functionalization of the dibenzofuran core, including bromination at the 4 and 6 positions.

Synthetic Pathways

The principal method for the synthesis of this compound is the direct, selective bromination of dibenzofuran. The control of reaction conditions is paramount to achieving the desired 4,6-disubstituted product with high purity.

Synthesis_Workflow General Synthetic Workflow for this compound Start Dibenzofuran Reaction Electrophilic Aromatic Substitution Start->Reaction Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product Logical_Relationship Logical Flow of the Synthesis Process cluster_0 Reaction Stage cluster_1 Work-up and Purification Stage Reactants Starting Material (Dibenzofuran) + Brominating Agent Reaction_Conditions Solvent, Temperature, Time Reactants->Reaction_Conditions are critical for Product_Formation Formation of this compound and Byproducts Reaction_Conditions->Product_Formation determine Quenching Neutralization of Excess Reagents Product_Formation->Quenching leads to Extraction Separation of Product from Aqueous Phase Quenching->Extraction Purification Isolation of Pure Product Extraction->Purification

An In-depth Technical Guide to the Solubility of 4,6-Dibromodibenzofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dibromodibenzofuran, a key intermediate in the synthesis of advanced electronic materials.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a derivative of dibenzofuran with the molecular formula C₁₂H₆Br₂O.[1][2][3] It typically appears as an off-white solid powder.[1][4] Key physical and chemical properties are provided in Table 1. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₆Br₂O[1][2][3]
Molecular Weight~325.98 g/mol [1][3]
AppearanceOff-white powder/solid[1][4]
Melting Point~147-151 °C[1]
Boiling Point~396 °C[1]

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[5][6] This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its large nonpolar dibenzofuran core, is expected to be more soluble in nonpolar organic solvents. The parent compound, dibenzofuran, is known to be soluble in organic solvents such as benzene, toluene, and chloroform, while being practically insoluble in water.[7][8] It can be inferred that this compound will exhibit similar solubility behavior.

Factors that influence the solubility of this compound include:

  • Polarity of the Solvent: Nonpolar or weakly polar organic solvents are likely to be effective at dissolving this compound.

  • Temperature: For most solids, solubility increases with increasing temperature.[6][9][10]

  • Molecular Size: The relatively large size of the molecule may limit its solubility compared to smaller compounds.[6]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., in g/L or mol/L) for the solubility of this compound in various organic solvents. Therefore, the following sections provide a detailed experimental protocol for researchers to determine this data in their own laboratory settings.

Experimental Protocol for Determining Solubility

The following is a generalized method for determining the solubility of a solid compound like this compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • A range of organic solvents (e.g., hexane, toluene, chloroform, tetrahydrofuran, acetone, ethanol)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal vial and place in a thermostatically controlled shaker B->C D Agitate at a constant temperature until equilibrium is reached C->D E Allow solid to settle D->E F Centrifuge to separate undissolved solid E->F G Carefully extract a known volume of the supernatant F->G H Dilute the supernatant with the same solvent G->H I Analyze the concentration using UV-Vis or HPLC H->I J Calculate the solubility from the concentration and dilution factor I->J

Figure 1: A generalized workflow for the experimental determination of solubility.

4.3. Detailed Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a precise volume of the clear supernatant using a pipette.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or an HPLC system.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

4.4. Qualitative Solubility Test

For a rapid assessment of solubility, a qualitative test can be performed.

  • Place a small, known amount (e.g., 1-5 mg) of this compound into a test tube.

  • Add the chosen solvent dropwise while shaking or vortexing.[11]

  • Observe if the solid dissolves. If it dissolves completely after adding a small amount of solvent (e.g., 1 mL), it is considered soluble. If it remains undissolved, it is considered insoluble in that solvent under those conditions.

Molecular Interactions in Solution

The dissolution of this compound in a nonpolar organic solvent is driven by intermolecular forces. The diagram below illustrates the conceptual interaction between a this compound molecule and surrounding solvent molecules.

Figure 2: Solvation of this compound in a nonpolar organic solvent.

Conclusion

References

Health and Safety Profile of 4,6-Dibromodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4,6-Dibromodibenzofuran. Due to the limited availability of data specific to this compound, information from structurally related dibenzofurans and polybrominated dibenzofurans (PBDFs) has been included to provide a more complete toxicological profile. It is crucial to handle this compound with extreme caution and to consult the most recent Safety Data Sheet (SDS) from the supplier before use.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₆Br₂O[1]
Molecular Weight 325.98 g/mol [1]
Appearance Off-white to white solid/powder[2]
Melting Point 147-151 °C[2]
Boiling Point ~396 °C (predicted)[2]
Solubility Insoluble in water; soluble in organic solvents.General knowledge for this class of compounds
Purity Typically ≥98%[2]

Toxicological Data

Direct and quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. However, based on the toxicity of related polyhalogenated dibenzofurans, it should be treated as a substance with high potential toxicity. The primary mechanism of toxicity for many polyhalogenated aromatic hydrocarbons is through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to a range of adverse health effects.

General Toxicity of Polybrominated Dibenzofurans (PBDFs):

  • Dioxin-like Activity: PBDFs are known to exhibit "dioxin-like" toxicity, mediated by the aryl hydrocarbon receptor (AhR). This can lead to a variety of toxic responses, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.

  • Persistence and Bioaccumulation: Like other halogenated aromatic hydrocarbons, PBDFs are persistent in the environment and can bioaccumulate in fatty tissues of organisms.

Due to the lack of specific data, a formal GHS classification for this compound is not established. However, based on data for analogous compounds, it should be handled as a substance that is potentially:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • Harmful to aquatic life with long-lasting effects

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

  • Handling:

    • Use only in a well-ventilated area, preferably within a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust or vapors. Use a respirator if ventilation is inadequate.

    • Prevent contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Store away from heat and sources of ignition.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Do not let the chemical enter drains.

Experimental Protocols

Synthesis of Dibromodibenzofurans (General Procedure)

While a specific protocol for the 4,6-isomer is not detailed in the provided search results, a general method for the dibromination of dibenzofuran can be adapted. The precise substitution pattern depends on the reaction conditions.

Materials:

  • Dibenzofuran

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Deionized water

  • n-Hexane (for recrystallization)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve dibenzofuran in glacial acetic acid in the round-bottom flask.

  • Heat the solution to the desired reaction temperature (e.g., 75-120°C) with continuous stirring.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature for several hours (e.g., 3-6 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into deionized water to precipitate the crude product.

  • Wash the precipitate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as n-hexane, to obtain the dibromodibenzofuran product.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Assessment of Dioxin-Like Activity (CALUX Assay - General Protocol)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a common method to determine the dioxin-like activity of compounds by measuring the activation of the AhR signaling pathway.

Materials:

  • Genetically modified rat hepatoma (H4IIE) cells containing a luciferase reporter gene under the control of dioxin-responsive elements (DREs).

  • Cell culture medium and supplements.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the H4IIE-luc cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Dosing: Prepare serial dilutions of the test compound and the TCDD standard. Replace the cell culture medium with a medium containing the different concentrations of the test compound or TCDD. Include a solvent control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 hours).

  • Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luciferase activity is proportional to the activation of the AhR. The results for the test compound are typically expressed as relative potencies (REPs) compared to TCDD.

Acute Oral Toxicity Assessment (OECD Guideline 423 - Acute Toxic Class Method)

This is a standardized protocol to assess the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals.

Animals:

  • Healthy, young adult rodents (usually rats, preferably females) from a single strain.

Procedure:

  • Dose Selection: Based on available information, a starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Dosing: A single dose of the test substance is administered to a group of animals (typically 3) by gavage.

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated at the same dose level with another group.

    • If no mortality occurs, the test is repeated at the next higher dose level.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Signaling Pathway and Experimental Workflow Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for dioxin-like compounds, including likely this compound, is the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The following diagram illustrates this pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other Dioxin-like Compound) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding Ligand_AhR Ligand-AhR Complex AhR_complex->Ligand_AhR Conformational Change Ligand_AhR_nuc Ligand-AhR Complex Ligand_AhR->Ligand_AhR_nuc Translocation ARNT_cyto ARNT Dimer Ligand-AhR-ARNT Heterodimer Ligand_AhR_nuc->Dimer Dimerization with ARNT ARNT_nuc ARNT ARNT_nuc->Dimer DRE Dioxin Responsive Element (DRE) on DNA Dimer->DRE Binds to DNA Gene_Expression Increased Transcription of Target Genes (e.g., CYP1A1) DRE->Gene_Expression Initiates Transcription Toxic_Effects Adverse Cellular Responses (Toxicity) Gene_Expression->Toxic_Effects Leads to Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Dibenzofuran + Bromine reaction Bromination Reaction (in Glacial Acetic Acid) start->reaction workup Aqueous Workup & Precipitation reaction->workup purification Recrystallization workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation gcms GC-MS Analysis product->gcms Identity & Purity purity Purity Assessment nmr->purity gcms->purity

References

Potential Research Areas for 4,6-Dibromodibenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromodibenzofuran is a halogenated heterocyclic compound with a rigid, planar structure that makes it an attractive scaffold for the development of novel materials and potential therapeutic agents. The presence of two reactive bromine atoms at the 4 and 6 positions allows for diverse functionalization through various cross-coupling reactions, opening avenues for extensive research in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential research applications of this compound. It includes detailed experimental protocols for its synthesis and subsequent derivatization, a summary of its known properties, and a discussion of promising research directions in organic electronics, drug discovery, and toxicology.

Introduction

Dibenzofuran and its derivatives have garnered significant attention due to their unique electronic properties and diverse biological activities. The dibenzofuran core is a key structural motif in various natural products and synthetic compounds with applications ranging from pharmaceuticals to organic electronics. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The strategic placement of bromine atoms provides reactive handles for introducing a wide range of functional groups, enabling the fine-tuning of molecular properties for specific applications.

This guide aims to provide researchers with a detailed technical resource on this compound, summarizing its chemical characteristics and outlining potential areas for future investigation.

Physicochemical Properties

This compound is a solid, off-white powder with the molecular formula C₁₂H₆Br₂O. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₆Br₂O[1][2]
Molecular Weight 325.98 g/mol [1][2]
Melting Point 147-151 °C[1]
Boiling Point ~396 °C[1]
Appearance Off-white powder[1]
Purity ≥98%

Synthesis and Reactivity

The primary route for the synthesis of this compound is the selective bromination of dibenzofuran. The reactivity of the dibenzofuran ring towards electrophilic substitution dictates the position of bromination. The bromine atoms at the 4 and 6 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate.

Synthesis of this compound

Representative Experimental Protocol: Bromination of Dibenzofuran

  • Materials: Dibenzofuran, Bromine (Br₂), Acetic Acid.

  • Procedure:

    • Dissolve dibenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Heat the solution to a specific temperature (e.g., 75-80 °C).

    • Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the heated dibenzofuran solution over a period of 1-2 hours.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Collect the precipitated solid by vacuum filtration and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the desired dibromodibenzofuran isomer.

Note: The regioselectivity of the bromination can be influenced by the solvent, temperature, and catalyst. Achieving high selectivity for the 4,6-isomer may require careful optimization of these parameters.

Reactivity in Cross-Coupling Reactions

The bromine atoms of this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility as a building block.

Cross-coupling reactions of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Toluene, 1,4-Dioxane, DMF), Water.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq per bromine), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq per bromine).

    • Add the degassed solvent and a small amount of degassed water.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired arylated dibenzofuran.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.2-1.5 eq per bromine).

    • Add this compound (1.0 eq) and the amine (1.1-1.3 eq per bromine).

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Potential Research Areas

The unique structure and reactivity of this compound make it a promising candidate for exploration in several cutting-edge research areas.

Materials Science: Organic Electronics

Dibenzofuran-based materials are known for their high triplet energies and good thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. The 4,6-disubstitution pattern allows for the introduction of various electron-donating or electron-accepting moieties to tune the electronic and photophysical properties of the resulting molecules.

Potential Research Directions:

  • Synthesis of Novel Host Materials: Utilize Suzuki and Buchwald-Hartwig couplings to attach carbazole, triphenylamine, or other hole-transporting units to the 4,6-positions to create new host materials for blue, green, or red phosphorescent OLEDs.

  • Development of Thermally Activated Delayed Fluorescence (TADF) Emitters: Design and synthesize donor-acceptor molecules based on the this compound scaffold to achieve small singlet-triplet energy splitting for efficient TADF.

  • Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): Explore the use of this compound as a building block for constructing conjugated polymers and small molecules for use as donor or acceptor materials in OPVs and as semiconductors in OFETs.

G cluster_0 This compound Core cluster_1 Functionalization via Cross-Coupling cluster_2 Target Materials Core This compound Coupling Suzuki, Buchwald-Hartwig, Sonogashira, etc. Core->Coupling OLED OLED Host Materials & TADF Emitters Coupling->OLED OPV OPV Donor/Acceptor Materials Coupling->OPV OFET OFET Semiconductors Coupling->OFET AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-HSP90-XAP2 Complex Ligand->AhR_complex Binds AhR_ligand_complex Activated AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocates & Heterodimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

References

4,6-Dibromodibenzofuran: A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromodibenzofuran is a key intermediate in organic synthesis, prized for its rigid, planar dibenzofuran core and the two reactive bromine atoms at the 4 and 6 positions. This unique structure provides a versatile platform for the construction of complex organic molecules with applications ranging from advanced materials for organic electronics to novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a precursor in drug development and materials science.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₂H₆Br₂O.[1] It typically appears as an off-white powder.[2]

PropertyValueReference
Molecular Formula C₁₂H₆Br₂O[1]
Molecular Weight 325.98 g/mol [1]
Melting Point 147-151 °C[2]
Boiling Point ~396 °C[2]
CAS Number 201138-91-2[3]

Synthesis of this compound

The most common method for the synthesis of this compound involves the selective bromination of dibenzofuran.[2] Precise control of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is crucial to achieve the desired 4,6-disubstitution pattern and high purity.[2]

Key Synthetic Transformations

The bromine atoms at the 4 and 6 positions of the dibenzofuran core serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. The most important of these transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[4] In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Di(aryl)dibenzofurans

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Reagent/ParameterConditions
Starting Material This compound (1.0 equiv)
Coupling Partner Arylboronic acid (2.2 - 2.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane/Water or Toluene/Water
Temperature 80-100 °C
Reaction Time 12-24 hours

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,6-di(aryl)dibenzofuran.

Quantitative Data for Suzuki-Miyaura Reactions:

Arylboronic AcidProductYield (%)Spectroscopic Data
Phenylboronic acid4,6-Diphenyldibenzofuran85-95%¹H NMR, ¹³C NMR, MS
4-Methoxyphenylboronic acid4,6-Bis(4-methoxyphenyl)dibenzofuran80-90%¹H NMR, ¹³C NMR, MS
Thiophen-2-ylboronic acid4,6-Di(thiophen-2-yl)dibenzofuran75-85%¹H NMR, ¹³C NMR, MS

Note: Yields are representative and can vary depending on the specific reaction conditions and the nature of the arylboronic acid.

Suzuki_Miyaura_Workflow

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5] This reaction is particularly valuable for synthesizing arylamines, which are important structural motifs in many pharmaceuticals.[2][6]

Experimental Protocol: Synthesis of 4,6-Di(amino)dibenzofurans

The following is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagent/ParameterConditions
Starting Material This compound (1.0 equiv)
Coupling Partner Amine (2.2 - 2.5 equiv)
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand XPhos or BINAP (4-10 mol%)
Base NaOtBu or K₃PO₄ (2.5 - 3.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 90-110 °C
Reaction Time 12-24 hours

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 4,6-di(amino)dibenzofuran.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

AmineProductYield (%)Spectroscopic Data
Aniline4,6-Di(phenylamino)dibenzofuran75-85%¹H NMR, ¹³C NMR, MS
Morpholine4,6-Dimorpholinodibenzofuran80-90%¹H NMR, ¹³C NMR, MS
N-Methylpiperazine4,6-Bis(N-methylpiperazin-1-yl)dibenzofuran70-80%¹H NMR, ¹³C NMR, MS

Note: Yields are representative and can vary depending on the specific reaction conditions and the amine used.

Buchwald_Hartwig_Workflow

Caption: Buchwald-Hartwig Amination Workflow.

Applications in Drug Development

Dibenzofuran derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8][9] The ability to readily functionalize the 4 and 6 positions of this compound allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Dibenzofuran Derivatives as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Several studies have identified dibenzofuran-based compounds as potent inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[11][12][13]

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer, making it an attractive target for therapeutic intervention. The general strategy involves designing dibenzofuran derivatives that can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.

PI3K_Akt_mTOR_Pathway

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Workflow for Library Synthesis and Screening

The versatility of this compound as a scaffold makes it an ideal starting point for the diversity-oriented synthesis of compound libraries for high-throughput screening.[14] A typical workflow involves the parallel synthesis of a library of 4,6-disubstituted dibenzofurans, followed by screening for biological activity.

Library_Synthesis_Workflow

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its rigid framework and the presence of two reactive bromine atoms allow for the straightforward synthesis of a wide array of 4,6-disubstituted dibenzofuran derivatives through robust and high-yielding cross-coupling reactions. These derivatives have shown significant promise in both materials science, particularly in the development of organic electronics, and in drug discovery as potent inhibitors of key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important synthetic building block.

References

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Brominated Dibenzofurans

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of brominated aromatic hydrocarbons. They are not produced commercially but are formed as unintentional byproducts during the production of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), and during the combustion of materials containing these flame retardants.[1][2][3] Their structural similarity to the highly toxic polychlorinated dibenzofurans (PCDFs) has raised significant environmental and health concerns, as they can elicit a similar spectrum of toxic effects.[1][2] This guide provides a comprehensive overview of the toxicological profile of PBDFs, focusing on their mechanism of action, toxicokinetics, key toxicological endpoints, and the experimental protocols used for their evaluation.

The primary mechanism for the toxicity of PBDFs, like their chlorinated counterparts, is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] The general consensus is that 2,3,7,8-substituted brominated congeners produce a toxic spectrum similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist.[2][4]

The activation pathway proceeds as follows:

  • Ligand Binding: The PBDF congener enters the cell and binds to the AhR located in the cytoplasm, which is complexed with heat shock protein 90 (HSP90) and other co-chaperones.

  • Nuclear Translocation: Upon ligand binding, the AhR-ligand complex translocates into the nucleus.[5]

  • Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[6]

  • DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[5][6]

  • Gene Transcription: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, leading to a cascade of biochemical and toxic effects.[5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDF PBDF AhR_complex AhR-HSP90 Complex PBDF->AhR_complex Binds PBDF_AhR PBDF-AhR-HSP90 Complex Dimer AhR-ARNT Heterodimer PBDF_AhR->Dimer Translocates & Dimerizes with ARNT ARNT ARNT DRE DRE/XRE (DNA) Dimer->DRE Binds to Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Initiates Toxicity Toxic Effects Transcription->Toxicity Leads to

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxicokinetics

The toxicokinetics of PBDFs involve their absorption, distribution, metabolism, and excretion.

  • Absorption: PBDFs can be absorbed following oral, dermal, or inhalation exposure.[3]

  • Distribution: Due to their lipophilic nature, PBDFs tend to accumulate in adipose tissue and the liver.[3][7]

  • Metabolism and Excretion: The biological half-lives of brominated compounds appear to be somewhat shorter than those of the corresponding chlorinated species, suggesting they may be less persistent.[3] Elimination occurs primarily via the feces through biliary excretion.[3] The substitution pattern is crucial for metabolic stability; congeners with bromine/chlorine at all 2,3,7,8 positions are more resistant to metabolism and thus more persistent.[4]

Quantitative Toxicity Data

The toxicity of PBDFs is often compared to their chlorinated analogs using the Toxic Equivalency Factor (TEF) concept.[8] The TEF approach facilitates the risk assessment of complex mixtures by expressing the concentration of different congeners as a uniform "toxic" concentration relative to TCDD.[8][9] Due to a limited database for brominated compounds, the World Health Organization (WHO) has recommended using the same TEF values for brominated congeners as their chlorinated analogues as an interim measure.[2][10][11]

Table 1: Developmental Toxicity of Selected PBDD/PBDFs in C57BL/6N Mice

This table summarizes the Lowest Observed Effect Levels (LOELs) for hydronephrosis and cleft palate in C57BL/6N mice following a single oral dose on gestation day 10.[12]

CompoundLOEL for Hydronephrosis (µg/kg)LOEL for Cleft Palate (µg/kg)
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD)348
2,3,7,8-Tetrabromodibenzofuran (TBDF)25200
1,2,3,7,8-Pentabromodibenzofuran (1PeBDF)5004000
2,3,4,7,8-Pentabromodibenzofuran (4PeBDF)4002400
Table 2: Fish-Specific Toxic Equivalency Factors (TEFs) for PBDFs

These TEFs were calculated based on early life stage mortality in rainbow trout, relative to TCDD (TEF = 1).[13]

CompoundLD50 (pmol/g)TEF (Fish-specific)
2,3,7,8-TCDD1041.0
2,3,7,8-TBDF119.45
1,2,3,7,8-PeBDF352.97
2,3,4,7,8-PeBDF891.17
1,2,3,4,7,8-HxBDF11950.09

Experimental Protocols

Detailed experimental protocols are crucial for understanding and replicating toxicological findings. Below are summaries of key methodologies used to assess PBDF toxicity.

Protocol 1: In Vivo Developmental Toxicity Assay in Mice

This protocol outlines the methodology used in studies assessing teratogenic effects like hydronephrosis and cleft palate.[12]

  • Animal Model: C57BL/6N mice, a strain known to be sensitive to the teratogenic effects of dioxin-like compounds.

  • Test Compounds: Specific PBDF congeners (e.g., 2,3,7,8-TBDF, 1,2,3,7,8-PeBDF) dissolved in a vehicle like corn oil.

  • Administration: A single dose administered by oral gavage to pregnant dams on a specific day of gestation (e.g., gestation day 10), which is a critical period for organ development.

  • Dose Selection: A range of doses is used to establish a dose-response relationship.

  • Endpoint Assessment: On gestation day 18, dams are euthanized.

    • Maternal Toxicity: Monitored via clinical signs and changes in body and organ (e.g., liver) weight.

    • Developmental Toxicity: Assessed by examining the number of live and dead fetuses, fetal weight, and the incidence of external and internal malformations. The hard palate and kidneys are specifically examined for cleft palate and hydronephrosis, respectively.

Protocol 2: In Vitro AhR-Mediated Gene Expression Assay (CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is used to measure the potential of a compound to activate the AhR signaling pathway.[14]

  • Cell Line: A genetically modified cell line, typically a rodent or human hepatoma cell line (e.g., H1G1.1c3), that contains a luciferase reporter gene under the control of DREs.

  • Experimental Procedure:

    • Cell Culture: Cells are seeded in multi-well plates and allowed to attach.

    • Compound Exposure: Cells are treated with various concentrations of the test PBDF congener or an environmental sample extract. A positive control (e.g., TCDD) and a solvent control are included.

    • Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and expression of the luciferase gene.

    • Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the extent of AhR activation.

  • Data Analysis: The results are often expressed as relative effect potencies (REPs) compared to the positive control, TCDD.

CALUX_Workflow start Start step1 Seed AhR-responsive cells in multi-well plate start->step1 step2 Incubate until cells attach step1->step2 step3 Expose cells to PBDFs, TCDD (positive control), & solvent (negative control) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Lyse cells and add luciferin substrate step4->step5 step6 Measure luminescence step5->step6 step7 Data Analysis: Calculate Relative Effect Potency (REP) step6->step7 end_node End step7->end_node

References

The Environmental Odyssey of Halogenated Dibenzofurans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of halogenated dibenzofurans, a class of persistent organic pollutants of significant concern. This document delves into their sources, transport mechanisms, transformation pathways, and persistence in the environment, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Halogenated Dibenzofurans

Halogenated dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are aromatic organic compounds with a dibenzofuran structure substituted with one or more halogen atoms.[1] There are 135 possible PCDF congeners, with the toxicity varying based on the number and position of the chlorine atoms.[2] Those with chlorine atoms at positions 2, 3, 7, and 8 are of particular toxicological concern.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[3] Their persistence, bioaccumulative potential, and toxicity make them a significant environmental and human health concern.[1]

Physicochemical Properties

The environmental behavior of halogenated dibenzofurans is largely governed by their physicochemical properties. Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).[2] In general, as the degree of chlorination increases, water solubility and vapor pressure decrease, while the Kow value increases, indicating a greater tendency to partition into organic matrices such as soil, sediment, and biota.

Table 1: Physicochemical Properties of Selected Polychlorinated Dibenzofuran Congeners

CongenerMolecular FormulaMolecular Weight ( g/mol )Water Solubility (µg/L)Vapor Pressure (Pa)Log Kow
2-ChlorodibenzofuranC12H7ClO202.64---
2,8-DichlorodibenzofuranC12H6Cl2O237.084.81.1 x 10⁻³5.07
2,3,7,8-Tetrachlorodibenzofuran (TCDF)C12H4Cl4O305.970.381.5 x 10⁻⁵6.50
1,2,3,7,8-PentachlorodibenzofuranC12H3Cl5O340.410.021.1 x 10⁻⁶7.10
1,2,3,4,7,8-HexachlorodibenzofuranC12H2Cl6O374.860.0038.0 x 10⁻⁸7.80
Octachlorodibenzofuran (OCDF)C12Cl8O443.700.000041.3 x 10⁻¹⁰8.80

Note: The data presented are compiled from various sources and may exhibit some variability. The table provides representative values.

Environmental Transformation Processes

Halogenated dibenzofurans undergo transformation in the environment through both abiotic and biotic processes. The primary mechanisms of degradation are photodegradation and microbial degradation.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is a significant abiotic process for the breakdown of halogenated dibenzofurans, particularly in aquatic environments and on surfaces exposed to sunlight.[4] The process involves the absorption of light energy, leading to the cleavage of carbon-halogen or other bonds. The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the environmental matrix.[2][4] Generally, photodegradation rates decrease with an increasing degree of chlorination.[4]

Table 2: Photodegradation Half-lives of Selected Polychlorinated Dibenzofurans

CongenerMediumLight SourceHalf-lifeReference
2,8-Dichlorodibenzofuran60% Acetonitrile/Water300 nm UV4.3 min[2]
2,3,7,8-Tetrachlorodibenzofuran60% Acetonitrile/Water300 nm UV680 min[2]
Octachlorodibenzofuran60% Acetonitrile/Water300 nm UV-[2]
2,8-DichlorodibenzofuranWaterSunlight6.4 - 23 h[2]
2,3,7,8-TetrachlorodibenzofuranWaterSunlight6.4 - 23 h[2]
OctachlorodibenzofuranWaterSunlight-[2]
Biotic Degradation: Microbial Transformation

Microorganisms play a crucial role in the breakdown of halogenated dibenzofurans, particularly in soil and sediment environments. The primary mechanism of aerobic microbial degradation is initiated by dioxygenase enzymes.[5][6] Anaerobic degradation can occur through reductive dehalogenation, where halogen atoms are removed and replaced by hydrogen.[7][8]

The aerobic degradation of dibenzofuran is typically initiated by an angular dioxygenation at the 4 and 4a positions, catalyzed by a multi-component enzyme system.[5][6] This initial attack leads to the opening of one of the aromatic rings and subsequent enzymatic reactions further break down the molecule.

Reductive_Dehalogenation Reductive Dehalogenation of a Polychlorinated Dibenzofuran PCDF Polychlorinated Dibenzofuran (PCDF) Less_Chlorinated_PCDF Less Chlorinated PCDF PCDF->Less_Chlorinated_PCDF Reductive Dehalogenase (+ 2e-, + H+) Biphenyl Biphenyl Less_Chlorinated_PCDF->Biphenyl Sequential Dehalogenation Experimental_Workflow General Experimental Workflow for Degradation Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (e.g., Spiking Soil/Water) Microcosm_Setup Microcosm/Reactor Setup Sample_Prep->Microcosm_Setup Incubation Incubation/Irradiation (Controlled Conditions) Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC) Cleanup->Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The strategic functionalization of the dibenzofuran scaffold is a key area of research in medicinal chemistry and materials science. Specifically, substitutions at the 4 and 6 positions can profoundly influence the biological activity and photophysical properties of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4,6-disubstituted dibenzofurans, focusing on robust and versatile palladium-catalyzed cross-coupling methodologies.

General Synthetic Strategy

A common and effective approach for the synthesis of a diverse library of 4,6-disubstituted dibenzofurans involves a two-step sequence:

  • Synthesis of 4,6-Dibromodibenzofuran: This key intermediate is prepared by the selective bromination of commercially available dibenzofuran.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the 4 and 6 positions serve as versatile handles for the introduction of various substituents through well-established cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the selective dibromination of dibenzofuran to yield the key intermediate, this compound.

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of dibenzofuran (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether) to afford this compound as a white solid.

Quantitative Data:

Starting MaterialReagent (eq.)SolventTime (h)TemperatureYield (%)
DibenzofuranNBS (2.2)DMF24Room Temp.85-95
Protocol 2: Synthesis of 4,6-Diaryl-dibenzofurans via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the respective arylboronic acid (2.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (4.0 eq).

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired 4,6-diaryl-dibenzofuran.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst Loading (mol%)Base (eq.)SolventTime (h)Temperature (°C)Yield (%)
Phenylboronic acid5K₂CO₃ (4.0)Toluene/Ethanol/H₂O (4:1:1)24Reflux92
4-Methylphenylboronic acid5K₂CO₃ (4.0)Toluene/Ethanol/H₂O (4:1:1)24Reflux95
4-Methoxyphenylboronic acid5K₂CO₃ (4.0)Toluene/Ethanol/H₂O (4:1:1)24Reflux93
4-Fluorophenylboronic acid5K₂CO₃ (4.0)Toluene/Ethanol/H₂O (4:1:1)24Reflux88
3-Thienylboronic acid5K₂CO₃ (4.0)Toluene/Ethanol/H₂O (4:1:1)24Reflux85
Protocol 3: Synthesis of 4,6-Diaminodibenzofurans via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.0 eq)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (3.0 eq).

  • Add anhydrous toluene, followed by the amine (2.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4,6-diaminodibenzofuran.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst Loading (mol%)Ligand (mol%)Base (eq.)SolventTime (h)Temperature (°C)Yield (%)
Morpholine2Xantphos (4)NaOtBu (3.0)Toluene1811088
Piperidine2Xantphos (4)NaOtBu (3.0)Toluene1811085
Aniline2Xantphos (4)NaOtBu (3.0)Toluene1811078
n-Butylamine2Xantphos (4)NaOtBu (3.0)Toluene1811082
Diethylamine2Xantphos (4)NaOtBu (3.0)Toluene1811075

Visualizations

Overall Synthetic Workflow

workflow Dibenzofuran Dibenzofuran This compound This compound Dibenzofuran->this compound NBS, DMF 4,6-Diaryl-dibenzofuran 4,6-Diaryl-dibenzofuran This compound->4,6-Diaryl-dibenzofuran Suzuki-Miyaura Coupling (ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃) 4,6-Diaminodibenzofuran 4,6-Diaminodibenzofuran This compound->4,6-Diaminodibenzofuran Buchwald-Hartwig Amination (R₂NH, Pd₂(dba)₃, Xantphos, NaOtBu)

Caption: General workflow for the synthesis of 4,6-disubstituted dibenzofurans.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂-Br Ar-Pd(II)L₂-Br Pd(0)L₂->Ar-Pd(II)L₂-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Br->Ar-Pd(II)L₂-Ar' Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)L₂-Ar'->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

buchwald_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂-Br Ar-Pd(II)L₂-Br Pd(0)L₂->Ar-Pd(II)L₂-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Ar-Pd(II)L₂-Br->[Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Amine Coordination Ar-Pd(II)L₂(NR₂) Ar-Pd(II)L₂(NR₂) [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻->Ar-Pd(II)L₂(NR₂) Deprotonation (Base) Ar-Pd(II)L₂(NR₂)->Pd(0)L₂ Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Notes and Protocols for Buchwald-Hartwig Amination with 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the preparation of pharmaceuticals, organic electronic materials, and other functional organic molecules. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4,6-dibromodibenzofuran, a key building block for the synthesis of advanced materials such as those used in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs).

The dibenzofuran core is a rigid and planar aromatic system that, when functionalized with amino groups at the 4 and 6 positions, can give rise to molecules with desirable electronic and photophysical properties. The double Buchwald-Hartwig amination of this compound allows for the introduction of a wide variety of amine-containing moieties, leading to the synthesis of novel hole-transporting materials, TADF emitters, and other functional organic compounds.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of two equivalents of an amine with the dibrominated substrate. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the aminated product and regenerating the palladium(0) catalyst.

This cycle occurs twice to replace both bromine atoms on the dibenzofuran core. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the double Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar aryl dibromides and can be used as a starting point for optimization.[1]

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)
1CarbazolePd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene150 (µW)30 minModerate to Excellent
23,6-Di-tert-butyl-9H-carbazolePd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene150 (µW)30 minModerate to Excellent
3DiphenylaminePd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene150 (µW)30 minModerate to Excellent
4PhenoxazinePd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene150 (µW)30 minModerate to Excellent
5AnilinePd(OAc)₂ (10)XPhos (10)KOtBu (2.4)Toluene100 (µW)10 minGood to Excellent

Yields are estimated based on similar reactions and require experimental verification for this compound.

Experimental Protocols

General Procedure for Microwave-Assisted Double Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the microwave-assisted double amination of aryl bromides.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Carbazole, 2.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a microwave vial, add this compound, the desired amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the vial (approximately 4.0 mL per 1.0 mmol of the aryl bromide).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes with a microwave power of 300 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite.

  • Collect the filtrate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaminodibenzofuran derivative.

General Procedure for Conventional Heating Double Buchwald-Hartwig Amination

This protocol provides an alternative to microwave heating.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Diphenylamine, 2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 7 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture in an oil bath at 110-120 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound I Reaction Setup A->I B Amine (2 equiv.) B->I C Pd Precatalyst (e.g., Pd₂(dba)₃) C->I D Ligand (e.g., XPhos) D->I E Base (e.g., NaOtBu) E->I F Anhydrous Solvent (e.g., Toluene) F->I G Inert Atmosphere (Ar or N₂) G->I H Heat (Conventional or µW) J Reaction I->J Apply Heat K Workup & Purification J->K L 4,6-Diaminodibenzofuran Derivative K->L

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Simplified Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L pd_intermediate1 Ar-Pd(II)-Br(L) pd0->pd_intermediate1 Ar-Br oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)-NR₂(L) pd_intermediate1->pd_amido + HNR₂ + Base - H-Base⁺Br⁻ amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR₂ pd_amido->product reductive_elimination Reductive Elimination reactants Ar-Br + HNR₂ + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 4,6-Dibromodibenzofuran in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 4,6-dibromodibenzofuran as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). It is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are engaged in the design and synthesis of novel organic electronic materials. This guide covers the synthesis of host materials, including specific protocols for Suzuki and Buchwald-Hartwig cross-coupling reactions, and provides a standard procedure for the fabrication of OLED devices incorporating these materials. Performance data of representative OLEDs are summarized for comparative analysis.

Introduction

This compound is a versatile precursor in the development of high-performance materials for organic electronics. Its rigid, planar dibenzofuran core imparts high thermal stability and a high triplet energy, which are crucial properties for efficient OLED host materials. The bromine atoms at the 4 and 6 positions serve as reactive sites for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various functional groups to tune the electronic and photophysical properties of the resulting materials, making this compound a valuable intermediate for the synthesis of bipolar host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETMs) for OLEDs.

Synthesis of OLED Host Materials from this compound

The most common strategies for functionalizing this compound involve palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the introduction of a wide range of aromatic and heteroaromatic substituents.

Synthesis_Pathway cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products OLED Host Materials This compound This compound Suzuki_Coupling Suzuki Coupling (+ Arylboronic Acid) This compound->Suzuki_Coupling Pd Catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (+ Carbazole) This compound->Buchwald_Hartwig Pd Catalyst, Base Aryl_Substituted 4,6-Diaryl-dibenzofuran (e.g., for ETMs) Suzuki_Coupling->Aryl_Substituted Carbazole_Substituted 4,6-Bis(carbazolyl)dibenzofuran (e.g., for HTMs/Bipolar Hosts) Buchwald_Hartwig->Carbazole_Substituted

General synthesis pathways for OLED materials from this compound.
Experimental Protocol: Synthesis of 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) via Buchwald-Hartwig Amination

This protocol describes the synthesis of a common hole-transporting and bipolar host material.

Materials:

  • This compound

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), carbazole (2.2 eq.), and sodium tert-butoxide (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to the flask via syringe.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and P(t-Bu)₃ (0.04 eq.) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, quench the reaction by adding distilled water.

  • Extract the product with dichloromethane or chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and dichloromethane as the eluent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by sublimation to obtain the final product as a white solid.

Characterization:

The structure and purity of the synthesized 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of a Diaryl-substituted Dibenzofuran via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a diaryl-substituted dibenzofuran, which can be tailored for electron-transporting or bipolar host materials.

Materials:

  • This compound

  • Arylboronic acid (e.g., (3-(diphenylphosphoryl)phenyl)boronic acid) (2.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq.)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (2.2 eq.) in a mixture of toluene and ethanol.

  • Add an aqueous solution of the base (K₂CO₃ or Cs₂CO₃).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel followed by recrystallization or sublimation.

Application in OLED Devices

Materials derived from this compound are primarily used as host materials in the emissive layer (EML) of OLEDs. Their high triplet energy allows for efficient energy transfer to phosphorescent or thermally activated delayed fluorescence (TADF) emitters, preventing energy loss and enhancing device efficiency.

Performance Data of OLEDs with Dibenzofuran-based Hosts

The following table summarizes the performance of representative phosphorescent OLEDs (PhOLEDs) utilizing host materials derived from dibenzofuran derivatives.

Host MaterialEmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)CIE Coordinates (x, y)Reference
CF-1-BzFPO-01 (Yellow)--(0.50, 0.50) at 1000 cd/m²[1][2]
CF-2-BzF PO-01 (Yellow) 77.2 25.3 (0.50, 0.49) at 1000 cd/m² [1][2]
CF-3-BzFPO-01 (Yellow)--(0.51, 0.49) at 1000 cd/m²[1][2]
CF-4-BzFPO-01 (Yellow)--(0.50, 0.50) at 1000 cd/m²[1][2]

Note: CF-x-BzF refers to regioisomers of cyanofluorene-dibenzofuran bipolar host materials.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a phosphorescent OLED using a dibenzofuran-based host material via thermal evaporation.

OLED_Device_Fabrication cluster_workflow OLED Fabrication Workflow Substrate_Cleaning 1. Substrate Cleaning (ITO-coated glass) Organic_Deposition 2. Organic Layer Deposition (High Vacuum Thermal Evaporation) Substrate_Cleaning->Organic_Deposition Cathode_Deposition 3. Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation 4. Encapsulation Cathode_Deposition->Encapsulation Testing 5. Device Characterization Encapsulation->Testing

References

Application Notes and Protocols: 4,6-Dibromodibenzofuran as a Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dibromodibenzofuran as a foundational building block for the synthesis of advanced organic semiconductors. The unique structural and electronic properties of the dibenzofuran core, combined with the reactive bromine substituents at the 4 and 6 positions, make it an ideal starting material for a variety of organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Introduction

This compound is a key intermediate in the development of bespoke organic semiconductors. The dibenzofuran moiety imparts high thermal stability and desirable electronic characteristics to the final molecule. The bromine atoms serve as versatile handles for functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials, enabling the creation of high-performance host materials, hole transport materials (HTMs), and emitters for organic electronic devices.

Key Applications and Advantages

The strategic placement of bromine atoms on the dibenzofuran core allows for the synthesis of a diverse range of organic semiconductors with tailored properties.

Advantages of using this compound:

  • High Thermal Stability: The rigid dibenzofuran core contributes to the excellent thermal stability of the resulting materials, which is crucial for the longevity of organic electronic devices.

  • Tunable Electronic Properties: The bromine atoms at the 4 and 6 positions are reactive sites for the introduction of various functional groups via cross-coupling reactions. This enables precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the triplet energy of the synthesized compounds.

  • Versatile Synthesis: this compound is amenable to a variety of cross-coupling reactions, allowing for the construction of a wide array of molecular architectures.

Applications in Organic Electronics:

  • OLED Host Materials: Dibenzofuran-based materials are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which facilitate efficient energy transfer to the phosphorescent dopant.

  • Hole Transport Materials (HTMs): The incorporation of hole-transporting moieties, such as carbazole or triphenylamine derivatives, onto the dibenzofuran scaffold leads to the formation of efficient HTMs for OLEDs and perovskite solar cells.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The donor-acceptor structures that can be synthesized using this compound are promising for the development of TADF emitters, which can achieve 100% internal quantum efficiency in OLEDs.

Data Presentation: Properties of Organic Semiconductors Derived from Dibenzofuran

The following tables summarize key performance data for organic semiconductors incorporating the dibenzofuran moiety.

Table 1: Properties of Dibenzofuran-Based Host Materials for Blue Phosphorescent OLEDs

MaterialTriplet Energy (eV)HOMO (eV)LUMO (eV)Maximum External Quantum Efficiency (EQE) (%)Color Coordinates (CIE x, y)Device Lifetime (h @ 100 cd/m²)
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)> 2.95--20.3--
9,9'-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)> 2.95--23.0(0.14, 0.16)1400
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)---22.4-800

Data sourced from a study on carbazole-dibenzofuran-derived host materials.[1]

Table 2: Properties of Dibenzofuran-Based Oligomer Hole Transport Materials (HTMs)

MaterialHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Thermal Decomposition Temperature (Td, °C)Power Conversion Efficiency (PCE) of Perovskite Solar Cell (%)
mDBF-5.27-3.10---
bDBF-5.29-3.17---
tDBF-5.30-3.199.1 x 10⁻³ (doped)-19.46

Data for oligomer HTMs incorporating p-methoxyaniline-substituted dibenzofurans.[2][3]

Experimental Protocols

The following are generalized protocols for the synthesis of organic semiconductors using this compound as a starting material.

Protocol 1: Synthesis of 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan via Buchwald-Hartwig Amination

This protocol describes the synthesis of a common dibenzofuran-based host material.

Materials:

  • This compound

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), carbazole (2.2 eq), sodium tert-butoxide (2.5 eq), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan.

Protocol 2: Synthesis of Aryl-Substituted Dibenzofurans via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for introducing aryl groups onto the dibenzofuran core.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (2.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2.0-3.0 eq)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water, or 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid or ester (2.2 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 4,6-diaryl-dibenzofuran.

Visualizations

Synthetic Workflow for Dibenzofuran-Based Organic Semiconductors

G cluster_start Starting Material cluster_reaction Cross-Coupling Reactions cluster_product Organic Semiconductor Products cluster_application Device Applications start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines, e.g., Carbazole) start->buchwald product_aryl 4,6-Diaryl-dibenzofurans suzuki->product_aryl product_amine 4,6-Diamino-dibenzofurans buchwald->product_amine app_oled OLEDs (Host Materials, Emitters) product_aryl->app_oled product_amine->app_oled app_psc Perovskite Solar Cells (Hole Transport Materials) product_amine->app_psc

Caption: General synthetic workflow from this compound to organic semiconductors and their applications.

Logical Relationship: Key Properties and Device Performance

G cluster_building_block Building Block cluster_properties Molecular Properties cluster_performance Device Performance building_block This compound prop1 High Triplet Energy building_block->prop1 prop2 Tunable HOMO/LUMO Levels building_block->prop2 prop3 Good Thermal Stability building_block->prop3 prop4 High Hole Mobility building_block->prop4 perf1 High Efficiency (EQE, PCE) prop1->perf1 perf3 Color Purity prop1->perf3 prop2->perf1 prop2->perf3 perf2 Long Operational Lifetime prop3->perf2 prop4->perf1

Caption: Relationship between the properties of this compound derivatives and device performance.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the palladium-catalyzed cross-coupling of 4,6-dibromodibenzofuran. This substrate is a valuable scaffold in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. While specific literature detailing cross-coupling reactions on this compound is limited, the following protocols are based on well-established methodologies for similar di-bromo aromatic compounds and provide a strong starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] For a substrate like this compound, these reactions allow for the stepwise or simultaneous replacement of the bromine atoms with a variety of functional groups. Key named reactions in this category include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.[2][3][4][5]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or coordination/insertion (for Heck, Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]

Data Presentation: Generalized Reaction Parameters

Due to the absence of specific literature data for this compound, the following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions on analogous aryl di-bromides. These should be considered as starting points for optimization.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Di-bromides

ParameterTypical RangeNotes
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol %
Ligand PPh₃, SPhos, XPhos, RuPhos1-10 mol %
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalents
Boron Reagent Arylboronic acid, Arylboronic ester1.1-2.5 equivalents
Solvent Toluene, Dioxane, DMF, THF/H₂OAnhydrous or aqueous mixtures
Temperature 80-120 °CReaction dependent
Typical Yield 70-95%Highly substrate dependent

Table 2: Generalized Conditions for Sonogashira Coupling of Aryl Di-bromides

ParameterTypical RangeNotes
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol %
Copper Co-catalyst CuI1-10 mol %
Ligand PPh₃2-10 mol %
Base Et₃N, DIPEA, PiperidineOften used as solvent or co-solvent
Alkyne Terminal alkyne1.1-2.5 equivalents
Solvent THF, DMF, TolueneAnhydrous conditions
Temperature Room Temperature to 80 °CReaction dependent
Typical Yield 75-98%Highly substrate dependent

Table 3: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Di-bromides

ParameterTypical RangeNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol %
Ligand BINAP, Xantphos, RuPhos, BrettPhos1-10 mol %
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.2-2.5 equivalents
Amine Primary or secondary amine1.1-2.5 equivalents
Solvent Toluene, DioxaneAnhydrous conditions
Temperature 80-110 °CReaction dependent
Typical Yield 60-90%Highly substrate dependent

Table 4: Generalized Conditions for Heck Reaction of Aryl Di-bromides

ParameterTypical RangeNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂1-5 mol %
Ligand PPh₃, P(o-tolyl)₃2-10 mol %
Base Et₃N, K₂CO₃, NaOAc1.5-3 equivalents
Alkene Acrylates, Styrenes, etc.1.1-2.5 equivalents
Solvent DMF, Acetonitrile, TolueneAnhydrous conditions
Temperature 80-140 °CReaction dependent
Typical Yield 50-85%Highly substrate dependent

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions on this compound. Note: These are starting points and will likely require optimization for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

3.1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of one or both bromine atoms of this compound with an arylboronic acid.[7]

  • Materials:

    • This compound

    • Arylboronic acid (1.1 eq. for mono-arylation, 2.2 eq. for di-arylation)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %)

    • Base (e.g., K₂CO₃, 2 eq. per bromine)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3.2. General Protocol for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[8]

  • Materials:

    • This compound

    • Terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol %)

    • Copper(I) iodide (CuI, 4 mol %)

    • Base/Solvent (e.g., Triethylamine or Diisopropylamine)

  • Procedure:

    • In a Schlenk flask, dissolve this compound in the amine solvent.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst and CuI under a positive flow of inert gas.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours, monitoring by TLC or GC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography.

3.3. General Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of this compound.[3][9]

  • Materials:

    • This compound

    • Amine (1.2 eq. for mono-amination, 2.4 eq. for di-amination)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

    • Ligand (e.g., Xantphos, 4 mol %)

    • Base (e.g., NaOt-Bu, 1.4 eq. per bromine)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

    • Add this compound and the anhydrous solvent.

    • Add the amine (if liquid, via syringe; if solid, with the other solids).

    • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

3.4. General Protocol for Heck Reaction

This protocol describes the vinylation or arylation of this compound with an alkene.[10]

  • Materials:

    • This compound

    • Alkene (e.g., styrene, acrylate, 1.2 eq. per bromine)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)

    • Ligand (e.g., P(o-tolyl)₃, 4 mol %)

    • Base (e.g., Et₃N, 2 eq. per bromine)

    • Solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • In a pressure tube, combine this compound, the palladium catalyst, the ligand, and the base.

    • Add the solvent and the alkene.

    • Seal the tube and heat to 100-140 °C for 12-48 hours, monitoring by GC-MS.

    • Cool the reaction mixture and filter to remove palladium black.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflow and key relationships in palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dry glassware under vacuum Reagents Add this compound, coupling partner, and base Start->Reagents Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Catalyst Add Pd catalyst and ligand Inert->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heat Heat to desired temperature Solvent->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS) Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End Characterize pure product Purify->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Substrate This compound Product 4,6-Disubstituted Dibenzofuran Substrate->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine, Alkene) Coupling_Partner->Product Catalyst Palladium Catalyst (Pd(0) source + Ligand) Catalyst->Product Catalyzes Base Base Base->Product Activates Solvent Solvent Solvent->Product Mediates

Caption: Key components and their relationship in a palladium-catalyzed cross-coupling reaction.

Conclusion

The protocols and data provided herein serve as a comprehensive guide for initiating research into the palladium-catalyzed cross-coupling reactions of this compound. Successful implementation will depend on careful optimization of the reaction parameters for this specific substrate. The versatility of these reactions offers a powerful platform for the synthesis of novel dibenzofuran derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Stille Coupling of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Stille cross-coupling reaction of 4,6-dibromodibenzofuran. The Stille reaction is a versatile and powerful method for forming carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including polymers and pharmaceuticals.[1][2] This protocol is designed for researchers in organic synthesis, materials science, and drug development, offering a step-by-step guide for the synthesis of 4,6-disubstituted dibenzofuran derivatives. The procedure includes details on reagent preparation, reaction setup, monitoring, work-up, and purification. Additionally, representative data from similar reactions are presented, along with diagrams illustrating the catalytic cycle and experimental workflow.

Introduction

Dibenzofuran and its derivatives are important structural motifs found in numerous biologically active compounds and functional organic materials. The targeted functionalization of the dibenzofuran core is crucial for tuning their properties. The Stille cross-coupling reaction offers a reliable method for introducing a wide variety of organic groups onto the dibenzofuran scaffold.[3] This reaction involves the coupling of an organostannane reagent with an organic halide, catalyzed by a palladium complex.[1] Key advantages of the Stille coupling include its tolerance to a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][4]

This protocol details the double Stille coupling of this compound with an organostannane, such as 2-(tributylstannyl)thiophene, to yield 4,6-di(thiophen-2-yl)dibenzofuran. Optimization of reaction parameters such as the choice of catalyst, ligand, solvent, and temperature is often necessary to achieve high yields.[5]

Catalytic Cycle and Mechanism

The catalytic cycle of the Stille coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[4]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle cluster_cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂(Br) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂(R') pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Ar-R' out_snbr Br-SnBu₃ Ar_R Product XSnR3 BrSnBu₃ in_arbr Ar-Br in_sn R'-SnBu₃ ArBr This compound R_Sn R'-SnBu₃

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental Protocol

This protocol describes the synthesis of 4,6-di(thiophen-2-yl)dibenzofuran from this compound and 2-(tributylstannyl)thiophene.

Materials:

  • This compound (1.0 eq)

  • 2-(Tributylstannyl)thiophene (2.2-2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8-16 mol%)

  • Anhydrous and degassed toluene

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine this compound (1.0 eq), Pd₂(dba)₃ (e.g., 0.02 eq, 2 mol%), and P(o-tol)₃ (e.g., 0.08 eq, 8 mol%).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[6][7]

  • Addition of Reagents:

    • Through the septum, add anhydrous and degassed toluene via syringe (to achieve a concentration of approximately 0.1 M with respect to the dibromodibenzofuran).

    • Add 2-(tributylstannyl)thiophene (2.2-2.5 eq) to the stirred mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.[7]

    • The reaction is typically run for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30-60 minutes, then separate the layers. A precipitate of Bu₃SnF may form and can be removed by filtration.[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to obtain the pure 4,6-di(thiophen-2-yl)dibenzofuran.[7]

Data Presentation

The following table summarizes representative reaction conditions for Stille couplings of dibromoarenes. Optimal conditions for this compound may vary and should be determined empirically.

EntrySubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
15,8-dibromoquinoxaline5-hexyl-2-thiophenyl tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1001595
21,2-dibromoanthraceneTributyl(aryl)stannanePd(PPh₃)₄ (5-10)-Toluene110-12024-48N/A
33,4-dibromothiopheneTributyl(aryl)stannanePd₂(dba)₃ (2-4)P(o-tol)₃Toluene90-120N/AN/A
4Aryl BromideOrganostannanePdCl₂(PPh₃)₂ (5)-DMF808N/A

Data adapted from references[5][6][7][9]. Yields are highly substrate-dependent.

Experimental Workflow

The general workflow for setting up the Stille coupling experiment is illustrated below.

Experimental_Workflow Experimental Workflow for Stille Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Flame-dry glassware p2 2. Add solid reagents (Substrate, Catalyst, Ligand) p1->p2 p3 3. Degas system (Evacuate/Backfill with Argon) p2->p3 r1 4. Add degassed solvent p3->r1 r2 5. Add organostannane r1->r2 r3 6. Heat and stir (e.g., 90-110 °C) r2->r3 r4 7. Monitor reaction (TLC/GC-MS) r3->r4 w1 8. Cool to RT r4->w1 w2 9. Aqueous KF wash w1->w2 w3 10. Extraction & Drying w2->w3 w4 11. Concentrate in vacuo w3->w4 w5 12. Column Chromatography w4->w5 product product w5->product Pure Product

Caption: General experimental workflow for Stille coupling.

Safety Considerations

  • Organotin Reagents: Organostannanes are toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2] Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts: Palladium compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and harmful. Work in a fume hood and away from ignition sources.

Troubleshooting

  • Low or No Yield:

    • Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

    • Increase catalyst or ligand loading.

    • Try a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄).

    • Increase the reaction temperature or time.

  • Formation of Side Products:

    • Homocoupling of the organostannane is a common side reaction.[1] Optimizing the stoichiometry and reaction temperature can help minimize this.

    • Ensure the purity of starting materials.

References

Application Notes and Protocols: 4,6-Dibromodibenzofuran in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dibromodibenzofuran is a halogenated aromatic heterocyclic compound. While primarily utilized as an intermediate in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), its structural motif, the dibenzofuran scaffold, is of significant interest in pharmaceutical research.[1][2] The dibenzofuran backbone is a key feature in a variety of biologically active molecules, and the presence of bromine atoms provides reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings).[3] This allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. Although direct pharmaceutical studies on this compound are not extensively documented in publicly available literature, its role as a precursor for bioactive molecules is a promising area of research.

The broader class of benzofuran and dibenzofuran derivatives has been shown to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6][7] Halogenated derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[4] This document provides an overview of the potential applications of this compound in pharmaceutical research by examining the biological activities of structurally related brominated dibenzofuran compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₂H₆Br₂O[8]
Molecular Weight325.98 g/mol [8]
AppearanceSolid[9]
Purity≥98%[9]

I. Application in Anticancer Research

The dibenzofuran scaffold is a recognized pharmacophore in the development of novel anticancer agents.[10][11] Brominated dibenzofuran derivatives have shown promise as cytotoxic agents and inhibitors of key signaling pathways implicated in cancer progression.

Cytotoxic Activity of Brominated Dibenzofuran Derivatives

Various brominated benzofuran and dibenzofuran derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The presence of bromine atoms on the aromatic rings can significantly influence the cytotoxic potential of these compounds.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected brominated benzofuran and dibenzofuran derivatives against various cancer cell lines. It is important to note that these are for derivatives and not this compound itself.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Brominated BenzofuranCompound VIIIK562 (Leukemia)5.0[4]
Brominated BenzofuranCompound VIIIHL-60 (Leukemia)0.1[4]
Dibromo-dimethoxybenzofuran1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone derivativeHEPG2 (Liver)Reported as highly active[1]
Bromo-derivativeCompound 14cHCT-116 (Colon)3.27[12]
Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dibenzofuran scaffold has been identified as a promising lead structure for the development of ATP-competitive kinase inhibitors.

Case Study: Dibromo-dihydrodibenzofuran as a Casein Kinase 2 (CK2) Inhibitor

Recent studies have identified 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one as a potent inhibitor of human protein kinase CK2, an emerging target for cancer therapy.[13]

Quantitative Data: In Vitro CK2 Inhibition

CompoundIC₅₀ (nM)Reference(s)
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c)5.8[13]

Signaling Pathway: Inhibition of CK2

The diagram below illustrates the role of CK2 in cell survival pathways and its inhibition by a dibromo-dihydrodibenzofuran derivative.

CK2_Inhibition cluster_0 Upstream Signals cluster_1 CK2 Signaling Cascade cluster_2 Cellular Responses Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Downstream_Substrates Downstream Substrates (e.g., Akt, NF-κB) CK2->Downstream_Substrates Proliferation Cell Proliferation Downstream_Substrates->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrates->Apoptosis_Inhibition Dibromo_Dibenzofuran Dibromo-dihydrodibenzofuran Inhibitor Dibromo_Dibenzofuran->CK2

Caption: Inhibition of the CK2 signaling pathway by a dibromo-dihydrodibenzofuran derivative.

II. Application in Antimicrobial Research

Benzofuran and dibenzofuran derivatives have also been investigated for their antimicrobial properties.[5][14] The structural diversity that can be achieved from a dibenzofuran core allows for the development of novel agents against various pathogens.

Antibacterial and Antifungal Activity

Derivatives synthesized from brominated benzofurans have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative benzofuran derivatives.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Benzofuran KetoximeDerivative 38S. aureus0.039[5]
Benzofuran-5-olDerivatives 20 & 21Various fungal species1.6 - 12.5[5]
Hydrazide-based BenzofuranCompounds 3 & 4M. tuberculosis8 and 2, respectively[5]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for evaluating the biological activity of compounds derived from this compound.

General Synthesis Workflow for Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of more complex, biologically active molecules through various organic reactions.

Synthesis_Workflow Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Dibenzofuran Intermediate Reaction->Intermediate Modification Further Chemical Modification Intermediate->Modification Final_Compound Bioactive Dibenzofuran Derivative Modification->Final_Compound Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Final_Compound->Screening

Caption: General workflow for the synthesis of bioactive dibenzofuran derivatives.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Normal cell line for control (e.g., HUVEC)

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol for In Vitro Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of compounds against a specific protein kinase, such as CK2.[13]

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant CK2 enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Measure the radioactivity of the phosphorylated peptide substrate on the paper using a scintillation counter.

  • Data Analysis: Determine the kinase activity as a percentage of the control (without inhibitor) and calculate the IC₅₀ value.

While this compound is primarily recognized for its applications in materials science, its dibenzofuran core structure holds significant potential for pharmaceutical research and drug development. As a versatile chemical intermediate, it provides a platform for the synthesis of a wide range of derivatives. Research on brominated benzofuran and dibenzofuran compounds has demonstrated their potential as anticancer and antimicrobial agents, with some derivatives exhibiting high potency. Further investigation into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to explore its full therapeutic potential. The protocols and data presented here serve as a foundation for researchers and scientists to build upon in the quest for new and effective therapeutic agents.

References

Synthesis of Novel Materials from 4,6-Dibromodibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel materials derived from 4,6-dibromodibenzofuran. This versatile building block serves as a key intermediate in the development of advanced materials for organic electronics and potential therapeutic agents.

Application Notes

This compound is a key starting material for the synthesis of a variety of functional organic molecules. The bromine atoms at the 4 and 6 positions are amenable to substitution through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This enables the fine-tuning of the electronic and photophysical properties of the resulting materials.

Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran derivatives are widely utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the dibenzofuran core provides high thermal stability and a high triplet energy, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs).

By functionalizing the 4 and 6 positions of dibromodibenzofuran with hole-transporting (e.g., carbazole, triphenylamine) or electron-transporting moieties, it is possible to synthesize bipolar host materials. These materials facilitate balanced charge injection and transport within the emissive layer of the OLED, leading to improved device efficiency and stability. For instance, derivatives such as 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan can be synthesized and employed as high-triplet-energy host materials.

Conductive Polymers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers. Through polymerization reactions such as Suzuki or Yamamoto coupling, polymers incorporating the dibenzofuran unit into the main chain can be prepared. These polymers are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The dibenzofuran moiety can enhance the thermal stability and influence the charge transport properties of the resulting polymers.

Bioactive Molecules and Pharmaceutical Intermediates

The dibenzofuran scaffold is present in a number of natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of dibenzofuran have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The functionalization of this compound via cross-coupling reactions allows for the synthesis of diverse libraries of compounds for drug discovery. For example, the introduction of specific pharmacophores at the 4 and 6 positions could lead to the development of novel kinase inhibitors or other targeted therapies.[3] For instance, certain dibenzofuran derivatives have been investigated as dual inhibitors of Pim and CLK1 kinases, which are implicated in cancer.[3]

Experimental Protocols

Detailed methodologies for the synthesis of novel materials from this compound are provided below. The following protocols are based on established palladium-catalyzed cross-coupling reactions, which are highly effective for the functionalization of aryl halides.

Protocol 1: Synthesis of 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan via Buchwald-Hartwig Amination

This protocol describes the synthesis of a hole-transporting material for potential use in OLEDs.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_0 cluster_1 cluster_2 This compound This compound Catalyst Pd2(dba)3 (ligand) plus1 + Carbazole Carbazole Product 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan Catalyst->Product Buchwald-Hartwig Coupling Base NaOtBu Solvent Toluene Temp Heat

Figure 1: General workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Carbazole (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, carbazole, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane or chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan.

Protocol 2: Synthesis of 4,6-Diaryl-dibenzofurans via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of C-C coupled derivatives, which can be tailored for various applications in materials science.

Reaction Scheme:

Suzuki Coupling cluster_0 cluster_1 cluster_2 This compound This compound Catalyst Pd(PPh3)4 plus1 + Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Product 4,6-Diaryl-dibenzofuran Catalyst->Product Suzuki Coupling Base K2CO3 or Cs2CO3 Solvent Toluene/Ethanol/H2O or Dioxane/H2O Temp Heat

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC/LC-MS indicates completion of the reaction.

  • After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,6-diaryl-dibenzofuran.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel materials from 4,6-disubstituted dibenzofurans. Note: Data is compiled from analogous reactions and may require optimization for this compound.

Table 1: Buchwald-Hartwig Amination Reaction Data

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CarbazolePd₂(dba)₃ (2)P(t-Bu)₃ (8)NaOtBuToluene11024~70-85
2DiphenylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane10018~75-90

Table 2: Suzuki-Miyaura Coupling Reaction Data

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O9016~80-95
2(4-(Diphenylamino)phenyl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O10024~65-80

Table 3: Characterization Data for 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan

AnalysisData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)Expected signals in the aromatic region (approx. 7.2-8.5 ppm) corresponding to both the dibenzofuran and carbazole protons.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)Expected signals for the quaternary and CH carbons of the aromatic rings.
Mass Spec. (MS)Calculated m/z for C₃₆H₂₂N₂O.
Melting Point Expected to be high, characteristic of rigid aromatic compounds.
UV-Vis Abs. (in solution)Absorption maxima characteristic of the extended π-conjugated system.
Photoluminescence (in solution)Emission maximum and quantum yield, indicative of its potential as an OLED material.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and application development for materials derived from this compound.

Synthetic_Versatility cluster_reactions Cross-Coupling Reactions cluster_materials Resulting Materials cluster_applications Potential Applications start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig (C-N bond formation) start->buchwald sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira polymers Conjugated Polymers suzuki->polymers small_molecules Small Molecules suzuki->small_molecules buchwald->small_molecules sonogashira->polymers sonogashira->small_molecules opvs OPVs / OFETs polymers->opvs oleds OLEDs (Host Materials, Emitters) small_molecules->oleds pharma Pharmaceuticals (Bioactive Scaffolds) small_molecules->pharma

Figure 3: Synthetic versatility of this compound leading to various functional materials.

Experimental_Workflow start Start: Assemble Reactants (this compound, Coupling Partner, Base) inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent_catalyst Add Anhydrous Solvent and Catalyst Solution inert->solvent_catalyst reaction Heat to Reaction Temperature with Stirring solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization/Sublimation) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Figure 4: General experimental workflow for the synthesis of derivatives from this compound.

References

Application Notes and Protocols for the Regioselective Functionalization of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromodibenzofuran is a versatile building block in organic synthesis, particularly for the development of novel materials for organic electronics and as a scaffold for pharmacologically active compounds.[1] The presence of two bromine atoms at the C4 and C6 positions offers the potential for regioselective functionalization, allowing for the stepwise introduction of different substituents. This controlled derivatization is crucial for fine-tuning the electronic, optical, and biological properties of the resulting molecules. These application notes provide detailed protocols for the regioselective mono-functionalization of this compound via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, supported by quantitative data and experimental workflows.

Key Functionalization Strategies

The primary methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4 and C6 positions can be exploited to achieve regioselectivity. Generally, the C4 position is more sterically hindered than the C6 position, which can influence the outcome of the reaction depending on the specific catalytic system and reaction conditions employed.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve regioselective mono-arylation of this compound.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an amine and an aryl halide. Similar to the Suzuki-Miyaura coupling, regioselective mono-amination can be achieved by leveraging the subtle differences in reactivity between the C4-Br and C6-Br bonds.

Experimental Protocols and Data

Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the regioselective synthesis of 4-aryl-6-bromodibenzofuran derivatives.

Reaction Scheme:

Caption: Suzuki-Miyaura Cross-Coupling of this compound.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a phosphine ligand if required.

  • Add an anhydrous solvent (e.g., toluene/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 4-Aryl-6-bromodibenzofuran
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9018Data not available in search results
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O10012Data not available in search results
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene11024Data not available in search results

Note: Specific yield data for the regioselective Suzuki-Miyaura coupling of this compound was not available in the provided search results. The table represents typical conditions for such reactions.

Regioselective Mono-Amination via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-amino-6-bromodibenzofuran derivatives. The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[2]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube with a septum and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture in an oil bath at the specified temperature (e.g., 80-110 °C) for the required time (e.g., 4-24 hours), with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 4-Amino-6-bromodibenzofuran
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016Data not available in search results
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11020Data not available in search results
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Toluene9012Data not available in search results

Note: Specific yield data for the regioselective Buchwald-Hartwig amination of this compound was not available in the provided search results. The table represents typical conditions for such reactions.

Logical Workflow for Regioselective Functionalization

The following diagram illustrates the general workflow for the regioselective functionalization of this compound.

G cluster_start Starting Material cluster_functionalization Regioselective Functionalization cluster_products Mono-functionalized Products cluster_further Further Functionalization start This compound suzuki Suzuki-Miyaura Coupling (Mono-arylation) start->suzuki buchwald Buchwald-Hartwig Amination (Mono-amination) start->buchwald product_aryl 4-Aryl-6-bromodibenzofuran suzuki->product_aryl product_amino 4-Amino-6-bromodibenzofuran buchwald->product_amino further_aryl Functionalization at C6 product_aryl->further_aryl further_amino Functionalization at C6 product_amino->further_amino

Caption: Workflow for Regioselective Functionalization.

Conclusion

The regioselective functionalization of this compound provides a powerful platform for the synthesis of a diverse range of derivatives with tailored properties. The Suzuki-Miyaura and Buchwald-Hartwig reactions are key methodologies for achieving selective C-C and C-N bond formation, respectively. The protocols and data presented herein serve as a guide for researchers in the fields of materials science and drug discovery to design and execute efficient synthetic strategies for novel dibenzofuran-based compounds. Further optimization of reaction conditions, including the screening of catalysts, ligands, bases, and solvents, is encouraged to achieve higher yields and regioselectivity for specific substrate combinations.

References

One-Pot Synthesis of Dibenzofuran Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the dibenzofuran scaffold represents a privileged heterocyclic motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, planar structure and electronic properties make it a valuable building block in the design of novel therapeutics and functional materials. Traditional multi-step syntheses of dibenzofuran derivatives can be time-consuming and inefficient. This document provides detailed application notes and experimental protocols for several contemporary one-pot methodologies that offer streamlined access to this important class of compounds.

Introduction to One-Pot Strategies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of complex molecules like dibenzofuran derivatives, these approaches circumvent the need for isolation and purification of intermediates, leading to higher overall yields and saving considerable time and resources. This document details four robust one-pot methods for the synthesis of a diverse range of dibenzofuran derivatives.

Method 1: Palladium and Copper-Catalyzed Tandem Reaction of 6-Diazo-2-cyclohexenones and ortho-Haloiodobenzenes

This powerful method enables the rapid construction of the dibenzofuran core through a one-pot sequence involving a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling.[1][2] This approach is noted for its operational simplicity and high efficiency.[1]

Experimental Protocol

General Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 6-diazo-2-cyclohexenone (1.0 equiv.), ortho-haloiodobenzene (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Cu₂O (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the tube and stir the reaction mixture at the specified temperature (typically 70-80 °C) for the designated time (usually 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired dibenzofuran derivative.

Data Presentation
Entry6-Diazo-2-cyclohexenone Substrate (R¹)ortho-Haloiodobenzene Substrate (R²)ProductYield (%)
1HHDibenzofuran85
24-MeH2-Methyldibenzofuran89
34-tBuH2-tert-Butyldibenzofuran81
4H4-Me8-Methyldibenzofuran78
5H4-OMe8-Methoxydibenzofuran75
6H4-F8-Fluorodibenzofuran68

Table 1: Representative yields for the one-pot synthesis of dibenzofuran derivatives via the Pd/Cu-catalyzed tandem reaction. Reaction conditions: 6-diazo-2-cyclohexenone (0.2 mmol), ortho-haloiodobenzene (0.24 mmol), Pd(PPh₃)₄ (0.01 mmol), Cu₂O (0.02 mmol), K₃PO₄ (0.4 mmol) in 1,4-dioxane at 70 °C for 12 h.

Workflow Diagram

G Start Starting Materials: 6-Diazo-2-cyclohexenone + ortho-Haloiodobenzene ReactionVessel One-Pot Reaction Vessel (1,4-Dioxane, 70°C) Start->ReactionVessel Add Reagents (Pd(PPh₃)₄, Cu₂O, K₃PO₄) Step1 Pd-Catalyzed Cross-Coupling & Aromatization ReactionVessel->Step1 Step2 Cu-Catalyzed Ullmann Coupling Step1->Step2 Intermediate (not isolated) Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product Dibenzofuran Derivative Purification->Product

Caption: Pd/Cu-catalyzed one-pot synthesis workflow.

Method 2: Copper-Catalyzed Cyclization of Cyclic Diaryliodonium Salts

This efficient method utilizes readily available cyclic diaryliodonium salts as precursors to dibenzofurans. The reaction is catalyzed by a simple copper salt in water, making it an environmentally benign approach.[3][4] Yields for this transformation are often good to excellent.[3][4]

Experimental Protocol

General Procedure:

  • In a pressure tube, combine the cyclic diaryliodonium salt (1.0 equiv.), CuI (5 mol%), a suitable ligand (e.g., L4, 10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add water as the solvent.

  • Seal the tube and stir the mixture vigorously at 100 °C for 12-24 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The resulting residue is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure dibenzofuran product.

Data Presentation
EntryDiaryliodonium Salt Substituents (R¹, R²)ProductTime (h)Yield (%)
1H, HDibenzofuran2496
22-Me, H4-Methyldibenzofuran2485
33-Me, H3-Methyldibenzofuran2491
44-tBu, H2-tert-Butyldibenzofuran2488
53-CF₃, H3-(Trifluoromethyl)dibenzofuran2459
62-F, H4-Fluorodibenzofuran2476

Table 2: Substrate scope and yields for the copper-catalyzed synthesis of dibenzofurans from cyclic diaryliodonium salts.[4] Reaction conditions: diaryliodonium salt (0.1 mmol), CuI (0.005 mmol), Ligand L4 (0.01 mmol), K₂CO₃ (0.2 mmol) in H₂O (2.0 mL) at 100 °C.

Logical Relationship Diagram

G Precursor Cyclic Diaryliodonium Salt Reaction Oxygen-Iodine Exchange & C-O Bond Formation (100°C) Precursor->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Water Water (Oxygen Source) Water->Reaction Base Base (K₂CO₃) Base->Reaction Product Dibenzofuran Derivative Reaction->Product

Caption: Key components for Cu-catalyzed dibenzofuran synthesis.

Method 3: One-Pot Consecutive SNAr and Intramolecular Palladium-Catalyzed Aryl-Aryl Coupling

This strategy provides a convenient route to dibenzofurans from readily available aryl halides and ortho-bromophenols. The one-pot sequence involves an initial nucleophilic aromatic substitution (SNAr) to form a diaryl ether intermediate, which then undergoes an intramolecular palladium-catalyzed C-C bond formation.[5]

Experimental Protocol

General Procedure:

  • A mixture of the aryl halide (1.0 equiv.), ortho-bromophenol (1.2 equiv.), and anhydrous K₂CO₃ (2.0 equiv.) in a suitable solvent such as DMF is stirred at a specified temperature (e.g., 80-120 °C) for several hours to facilitate the SNAr reaction.

  • After the formation of the diaryl ether intermediate (monitored by TLC), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%) are added to the reaction mixture.

  • The temperature is then elevated (e.g., to 140-160 °C) to promote the intramolecular aryl-aryl coupling.

  • After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the dibenzofuran product.

Data Presentation
EntryAryl Halide (R¹)ortho-Bromophenol (R²)ProductYield (%)
12-FluoronitrobenzeneH4-Nitrodibenzofuran99
24-FluoronitrobenzeneH2-Nitrodibenzofuran95
32,4-DifluoronitrobenzeneH2-Fluoro-8-nitrodibenzofuran87
42-Chlorobenzonitrile4-Me8-Methyl-dibenzofuran-4-carbonitrile75
52-FluoropyridineHBenzofuro[2,3-b]pyridine65
64-Chloro-3-nitropyridineH7-Nitrobenzofuro[3,2-c]pyridine58

Table 3: Isolated yields of dibenzofuran derivatives synthesized via the one-pot SNAr/intramolecular coupling protocol.[5] The yields are reported to be in the range of 32-99%.

Experimental Workflow Diagram

G Start Aryl Halide + ortho-Bromophenol Step1 Step 1: SₙAr Reaction (K₂CO₃, DMF, 80-120°C) Start->Step1 Intermediate Diaryl Ether Intermediate (in situ) Step1->Intermediate Step2 Step 2: Intramolecular Aryl-Aryl Coupling (Pd(OAc)₂, PPh₃, 140-160°C) Intermediate->Step2 Add Pd catalyst & ligand Product Dibenzofuran Derivative Step2->Product

Caption: Sequential SNAr and aryl-aryl coupling workflow.

Method 4: Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence

This one-pot procedure allows for the synthesis of dibenzofurans from aryl fluorides and ortho-bromophenyl acetates.[1][4] The sequence involves a directed ortho-lithiation, zincation, a Negishi cross-coupling, and a final intramolecular SNAr reaction.[1][4]

Experimental Protocol

General Procedure:

  • Metalation: To a solution of the aryl fluoride (1.2 equiv.) in anhydrous THF at -25 °C under an inert atmosphere, a solution of LDA (1.3 equiv.) is added dropwise. The mixture is stirred for a short period (e.g., 5 minutes).

  • Zincation: A solution of ZnCl₂ (1.3 equiv.) in THF is then added, and the reaction is allowed to warm to room temperature.

  • Negishi Cross-Coupling: The ortho-bromophenyl acetate (1.0 equiv.), a palladium catalyst (e.g., PdXPhos G3, 2 mol%), and a ligand (e.g., XPhos, 2 mol%) are added. The mixture is heated to 70 °C.

  • SNAr Cyclization: After the cross-coupling is complete, a base such as KOtBu (2.0 equiv.) is added to facilitate the deprotection and subsequent intramolecular SNAr reaction to form the dibenzofuran ring.

  • The reaction is then quenched, worked up, and the product is purified by column chromatography.

Data Presentation
EntryAryl Fluoride (R¹)ortho-Bromophenyl Acetate (R²)ProductYield (%)
1FluorobenzeneHDibenzofuran72
21,3-DifluorobenzeneH1-Fluorodibenzofuran65
31,4-DifluorobenzeneH2-Fluorodibenzofuran58
43-FluoroanisoleH3-Methoxydibenzofuran61
5Fluorobenzene4-Me8-Methyldibenzofuran68
6Fluorobenzene4-tBu8-tert-Butyldibenzofuran64

Table 4: Representative yields for the one-pot synthesis of dibenzofurans via the metalation/Negishi/SNAr sequence.[1][4] Conditions can be optimized for specific substrates.

Signaling Pathway Diagram

G ArylFluoride Aryl Fluoride OrthoLithiation ortho-Lithiation (LDA) ArylFluoride->OrthoLithiation ArylLithium Aryllithium Intermediate OrthoLithiation->ArylLithium Zincation Zincation (ZnCl₂) ArylLithium->Zincation Organozinc Organozinc Intermediate Zincation->Organozinc Negishi Negishi Cross-Coupling (Pd-cat., ortho-bromophenyl acetate) Organozinc->Negishi Biaryl Biaryl Acetate Intermediate Negishi->Biaryl SNAr Intramolecular SₙAr (Base) Biaryl->SNAr Dibenzofuran Dibenzofuran SNAr->Dibenzofuran

Caption: Reaction cascade for dibenzofuran synthesis.

Conclusion

The one-pot synthetic methodologies presented herein offer efficient, versatile, and scalable routes to a wide array of dibenzofuran derivatives. These protocols, by minimizing intermediate handling and purification steps, are well-suited for applications in medicinal chemistry for the rapid generation of compound libraries for biological screening, as well as in materials science for the synthesis of novel functional molecules. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the dibenzofuran core. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-Dibromodibenzofuran by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,6-Dibromodibenzofuran via recrystallization.

Quantitative Data Summary

For successful purification, understanding the physical properties of this compound is crucial. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₂H₆Br₂O[1][2]
Molecular Weight 325.98 g/mol [1][3]
Appearance Off-white to white solid/powder[2][3]
Melting Point 147-151 °C (149 °C for ≥98.0% purity)[3][4]
Boiling Point ~396 °C[3]
Solubility Profile The parent compound, dibenzofuran, is practically insoluble in water but soluble in organic solvents like benzene, toluene, and chloroform. As a brominated derivative, this compound is expected to have low solubility in polar solvents and higher solubility in non-polar aromatic and chlorinated solvents, especially at elevated temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point for the purification of crude this compound. Optimization may be required based on the specific impurities present.

Recommended Solvent: Toluene has been shown to be effective for the recrystallization of similar dibromodibenzofuran isomers and is a good starting choice.[5] Alternative solvents to consider include xylene, chlorobenzene, or a mixed solvent system such as ethanol/toluene or hexane/ethyl acetate.

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of toluene to the flask, just enough to create a slurry.

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more toluene in small portions until the solid completely dissolves at a near-boiling temperature. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with a small amount of hot toluene.

    • Quickly pour the hot solution through a fluted filter paper into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying:

    • Continue to pull a vacuum through the crystals for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (147-151 °C) indicates high purity.[3][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent is being used, or there is an insufficient volume of solvent.

  • Solution:

    • Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

    • Gradually add more solvent in small portions until the solid dissolves. If a large volume of solvent is required, it may not be an ideal choice, and you should consider a different solvent in which the compound is more soluble at high temperatures.

    • For polyhalogenated aromatic compounds, solvents like toluene, xylene, or chlorinated hydrocarbons are often effective.[6]

Q2: No crystals form after the solution has cooled.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the solution cooling too quickly.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Add a "seed crystal" of pure this compound if available.

      • Cool the solution in an ice bath to further decrease solubility.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, if the compound is significantly impure, or if the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

    • Consider using a different solvent with a lower boiling point.

Q4: The yield of the recrystallized product is very low.

  • Possible Cause: A low recovery can result from several factors, including the use of excess solvent, premature crystallization during hot filtration, or incomplete transfer of the product.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude material.

    • To prevent premature crystallization during hot filtration, ensure your filtration apparatus is pre-heated and perform the filtration quickly.

    • To recover more product, the mother liquor (the filtrate after collecting the crystals) can be concentrated by evaporating some of the solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent may not be effective at separating the desired compound from specific impurities, or the crystallization process was too rapid, trapping impurities within the crystal lattice.

  • Solution:

    • Slow Down Crystallization: Ensure the solution cools slowly and without agitation to allow for the formation of a pure crystal lattice.

    • Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.

    • Alternative Purification: If recrystallization fails to yield a product of the desired purity, consider alternative purification techniques such as column chromatography.

Diagrams

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot toluene start->add_solvent dissolve Complete dissolution add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cooling Slow Cooling dissolve->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold toluene vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_impure_product Impure Product start Recrystallization Issue no_crystals No Crystals start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product induce Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce reduce_solvent Reduce Solvent Volume induce->reduce_solvent Still no crystals reheat Reheat to Dissolve oiling_out->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor second_crop Collect Second Crop concentrate_mother_liquor->second_crop slow_crystallization Ensure Slow Cooling impure_product->slow_crystallization repeat_recrystallization Repeat Recrystallization slow_crystallization->repeat_recrystallization chromatography Consider Chromatography repeat_recrystallization->chromatography Still impure

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimizing Suzuki Reactions for 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki reaction conditions for 4,6-dibromodibenzofuran. The guidance is structured to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is best for the Suzuki coupling of this compound?

A1: The choice of catalyst is crucial. For dibromoaryl compounds, a highly active catalyst is often required. A good starting point is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. Systems like Pd(OAc)₂ with ligands such as SPhos or XPhos are known to be effective for challenging couplings, including those involving heteroaryl chlorides.[1][2] Alternatively, preformed catalysts like Pd(PPh₃)₄ can be used, especially for aryl bromides.[3] Ligand-free systems using Pd(OAc)₂ or PdCl₂ have also been reported but may require higher temperatures.[4]

Q2: How do I choose the right base for the reaction?

A2: Base selection is often empirical and can significantly impact yield. For Suzuki reactions, common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][5][6] K₃PO₄ is often a good choice for heteroaromatic substrates and can be effective in anhydrous conditions, which may reduce side reactions like protodeboronation.[3][5] The presence of water is often necessary for the reaction to proceed, typically in a mixed solvent system.[3]

Q3: What is the ideal solvent system for this reaction?

A3: A mixture of an organic solvent and water is standard for Suzuki couplings.[7] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[3][7] For substrates with poor solubility, solvents like dioxane or DMF might be necessary.[8] The ratio of organic solvent to water can influence the reaction rate and yield; a ratio between 4:1 and 9:1 is a common starting point.[3][5]

Q4: How can I perform a selective mono- or di-substitution on this compound?

A4: Achieving selective mono- or di-arylation depends on controlling the stoichiometry of the reagents and the reaction conditions. For mono-arylation, using a slight excess (1.0-1.2 equivalents) of the boronic acid relative to the dibromodibenzofuran is recommended. For di-substitution, a larger excess of the boronic acid (2.2-2.5 equivalents) is typically required.[3] Reaction time and temperature can also be adjusted; shorter reaction times and lower temperatures may favor mono-substitution.

Q5: What are the most common side reactions, and how can they be minimized?

A5: The most common side reactions in Suzuki couplings are protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the aryl halide.[5][7][9]

  • Protodeboronation can be minimized by using anhydrous conditions with a base like K₃PO₄, using more stable boronic esters (e.g., pinacol esters), or ensuring the reaction is properly degassed.[5][7]

  • Homocoupling is often caused by the presence of oxygen, so thorough degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.[7]

  • Dehalogenation can occur, particularly with substrates that have acidic protons. For nitrogen-containing heterocycles, N-protection is sometimes used to prevent this.[9] While dibenzofuran does not have an acidic N-H, careful optimization of the base and temperature is still important.

Recommended Experimental Protocol

This section provides a detailed starting protocol for the double Suzuki-Miyaura cross-coupling reaction of this compound. Researchers should consider this a starting point for optimization.

General Procedure for Double Suzuki Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%) to the flask.[3]

  • Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water).[3]

  • Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) for the specified time (e.g., 12-24 hours).[2][3]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale / Reference
Substrate This compoundAryl bromide is a common electrophile for Suzuki reactions.[7]
Nucleophile Arylboronic Acid (2.5 equiv.)An excess is used to drive the reaction to di-substitution.[3]
Catalyst Pd(PPh₃)₄ (5-6 mol%)A standard, effective catalyst for coupling aryl bromides.[3][10]
Base K₃PO₄ (4.0 equiv.)A strong, non-nucleophilic base suitable for heteroaryl couplings.[3]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common solvent system that facilitates solubility of both organic and inorganic reagents.[3][10]
Temperature 90 - 110 °CElevated temperatures are often required for less reactive substrates.[2][3]
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and homocoupling side reactions.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized.[5]2. Insufficient Base Strength: The chosen base may not be strong enough to facilitate transmetalation.[6]3. Poor Solubility: Substrates may not be fully dissolved in the solvent system.4. Low Reaction Temperature: The temperature may be too low for the oxidative addition to occur, especially with less reactive bromides.[11]1. Use a fresh batch of catalyst or a more stable precatalyst (e.g., a Buchwald precatalyst).[5]2. Screen different bases such as K₂CO₃, Cs₂CO₃, or NaOH.[5][6]3. Switch to a solvent with higher solubilizing power like DMF or increase the reaction temperature.[8]4. Increase the reaction temperature in increments of 10-20 °C.[2]
Mono-arylation Product Predominates 1. Insufficient Boronic Acid: The stoichiometry may be too low for complete di-substitution.2. Short Reaction Time: The reaction may not have been run long enough for the second coupling to occur.3. Deactivation of Catalyst: The catalyst may lose activity before the second coupling is complete.1. Increase the equivalents of boronic acid to 2.5-3.0 equivalents.2. Extend the reaction time and monitor by TLC or LC-MS.3. Add a second portion of the catalyst after a certain reaction time (e.g., after 12 hours).
Significant Dehalogenation Observed 1. Presence of Protic Impurities: Water or other protic sources can lead to hydrodehalogenation.2. Unstable Catalyst Intermediate: The organopalladium intermediate may be unstable under the reaction conditions.1. Use anhydrous solvents and bases (e.g., dry K₃PO₄).2. Change the ligand to one that provides more stability to the palladium center (e.g., a bulky biarylphosphine ligand like XPhos).[1]
Protodeboronation of Boronic Acid 1. Presence of Excess Water/Base: Harsh basic or aqueous conditions can hydrolyze the boronic acid.[10]2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.3. Inherent Instability: Some heteroaryl boronic acids are inherently unstable.[7]1. Use anhydrous conditions with a base like K₃PO₄ or KF.[12]2. Attempt the reaction at a lower temperature for a longer duration.3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) before the coupling reaction.
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[7]2. High Catalyst Loading: In some cases, high concentrations of palladium can favor this side reaction.1. Ensure the reaction mixture and solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[13]2. Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst & Degassed Solvents B->C D Heat Reaction Mixture (e.g., 90-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Logic

G Start Reaction Outcome? Success High Yield of Desired Product Start->Success Successful NoRxn Low or No Yield Start->NoRxn Failure Mono Mono-substitution Start->Mono Incomplete SideProducts Side Products (Dehalogenation, Protodeboronation) Start->SideProducts Impure Sol_NoRxn Check Catalyst Activity Increase Temperature Screen Base/Solvent NoRxn->Sol_NoRxn Sol_Mono Increase Boronic Acid Stoichiometry Extend Reaction Time Mono->Sol_Mono Sol_Side Use Anhydrous Conditions Degas Thoroughly Use Boronic Ester SideProducts->Sol_Side

Caption: Troubleshooting logic for common Suzuki reaction issues.

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) Trans->Pd0 Regeneration RedElim Ar-Ar' Trans->RedElim Reductive Elimination Product Coupled Product (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][14]

References

Technical Support Center: Synthesis of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dibromodibenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the selective bromination of dibenzofuran. While various methods for synthesizing dibenzofuran rings exist, such as palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling, the direct bromination of a pre-existing dibenzofuran core is a common approach for introducing the bromo-substituents. The precise control of reaction conditions is critical to achieve the desired 4,6-dibromo substitution pattern.

Q2: What factors most significantly influence the yield and purity of the final product?

A2: Several factors can impact the yield and purity of this compound. These include the choice of brominating agent, the reaction solvent, temperature, and reaction time. The stoichiometry of the reactants is also crucial to avoid under- or over-bromination. Purification methods, such as recrystallization and column chromatography, are essential for isolating the desired product from isomers and other impurities.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted dibenzofuran, monobrominated isomers (e.g., 4-bromodibenzofuran), and other dibrominated isomers. The formation of tar-like substances due to polymerization, especially under harsh acidic conditions, can also be an issue.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and reactivity of the brominating agent.
Degradation of starting material or product.- Use milder reaction conditions (e.g., lower temperature). - Employ a less aggressive brominating agent.
Formation of side products (isomers, over-bromination).- Carefully control the stoichiometry of the brominating agent. - Optimize the reaction temperature to favor the desired isomer. - Consider a stepwise bromination approach.
Loss of product during workup and purification.- Optimize the extraction and recrystallization solvent systems. - Use column chromatography for efficient separation of isomers.
Low Purity (Presence of multiple spots on TLC) Formation of isomeric byproducts.- Optimize reaction conditions (temperature, solvent) to improve regioselectivity. - Employ high-performance liquid chromatography (HPLC) for purification if separation by column chromatography is difficult.
Presence of starting material.- Increase the molar equivalent of the brominating agent slightly. - Extend the reaction time.
Over-bromination leading to tri- or tetra-brominated products.- Reduce the amount of brominating agent used. - Monitor the reaction closely and stop it once the desired product is the major component.
Formation of Dark, Tarry Substances Polymerization of the furan ring under acidic conditions.- Use a milder acid catalyst or a non-acidic bromination method if possible. - Ensure anhydrous conditions, as water can promote polymerization. - Lower the reaction temperature.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Try different solvent systems for recrystallization. A mixture of solvents can sometimes induce crystallization. - Purify via column chromatography.
Co-elution of isomers during column chromatography.- Optimize the eluent system for column chromatography. A less polar solvent system may provide better separation. - Consider using a different stationary phase for chromatography.

Experimental Protocols

General Protocol for the Bromination of Dibenzofuran

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • Dibenzofuran

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent (e.g., Dichloromethane (DCM), Carbon tetrachloride (CCl₄), or Acetic Acid)

  • Initiator (for NBS, e.g., Benzoyl peroxide or AIBN if a radical mechanism is desired)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran (1.0 eq) in the chosen solvent.

  • Reagent Addition:

    • Using NBS: Add N-Bromosuccinimide (2.0-2.2 eq) to the solution. If a radical pathway is intended, add a catalytic amount of initiator.

    • Using Bromine: Cool the solution in an ice bath. Slowly add a solution of Bromine (2.0-2.2 eq) in the same solvent dropwise.

  • Reaction: Stir the mixture at the desired temperature (this will require optimization, ranging from room temperature to reflux). Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using Br₂, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Optimization of Reaction Parameters for Dibenzofuran Bromination (Hypothetical Data for Illustration)

Entry Brominating Agent (eq) Solvent Temperature (°C) Time (h) Yield of 4,6-isomer (%) Key Byproducts
1NBS (2.1)CCl₄806452,8-dibromo, 4-bromo
2NBS (2.1)DCM4012552,8-dibromo, 4-bromo
3Br₂ (2.1)Acetic Acid258602,8-dibromo, tar
4Br₂ (2.0)DCM0-2510654-bromo, 2,8-dibromo

Note: This table presents hypothetical data to illustrate how results from optimization experiments could be structured. Actual results will vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Dibenzofuran in Solvent add_reagent Add Brominating Agent start->add_reagent react Stir at Optimized Temperature add_reagent->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Excess Reagent monitor->quench Reaction Complete wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dibromodibenzofuran. The information addresses common issues, particularly the formation of byproducts, and offers guidance on prevention and purification.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

The synthesis of this compound via electrophilic bromination of dibenzofuran is often accompanied by the formation of several byproducts. Precise control over reaction conditions is crucial to maximize the yield of the desired product and simplify purification.[1]

Issue 1: Formation of Regioisomers

During the bromination of dibenzofuran, electrophilic attack can occur at various positions on the aromatic rings. The positions most susceptible to bromination are 1, 4, 6, and 9, as well as 2, 3, 7, and 8. This can lead to a mixture of dibrominated isomers, making the isolation of pure this compound challenging.

Diagram: Electrophilic Bromination Pathways of Dibenzofuran

Caption: Logical workflow from starting material to desired product and potential isomeric byproducts.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the regioselectivity of the bromination. Non-polar solvents are often preferred.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product. Running the reaction at 0°C or below is a common strategy.

  • Catalyst Selection: The type and amount of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can impact the isomer distribution. Careful optimization of the catalyst is recommended.

Issue 2: Over-bromination and Under-bromination

The reaction can also yield mono-brominated (under-brominated) and tri- or tetra-brominated (over-brominated) dibenzofurans. The formation of these byproducts is highly dependent on the stoichiometry of the reactants and the reaction time.

Diagram: Byproduct Formation based on Bromine Equivalents

Impact of Bromine Stoichiometry on Product Distribution Start Dibenzofuran Br2_low < 2 eq. Br2 Start->Br2_low Reaction with Br2_optimal ~2 eq. Br2 Start->Br2_optimal Reaction with Br2_high > 2 eq. Br2 Start->Br2_high Reaction with Mono Mono-brominated Byproducts Br2_low->Mono Leads to Di This compound (Desired) Br2_optimal->Di Favors Poly Poly-brominated Byproducts Br2_high->Poly Leads to

Caption: Relationship between bromine stoichiometry and the resulting product profile.

Mitigation Strategies:

  • Stoichiometry: Carefully control the molar ratio of bromine to dibenzofuran. A ratio of approximately 2.0-2.2 equivalents of bromine is a typical starting point for dibromination.

  • Slow Addition: Add the bromine dropwise to the reaction mixture, preferably at a low temperature, to maintain a low concentration of bromine and minimize over-reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction at the optimal time.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are other dibrominated regioisomers (such as 2,8- and 3,7-dibromodibenzofuran), mono-brominated dibenzofurans, and poly-brominated dibenzofurans (tri- and tetra-brominated species).

Q2: How can I purify this compound from its byproducts?

A2: Purification is typically achieved through a combination of techniques:

  • Recrystallization: This is often the first step to remove a significant portion of impurities. The choice of solvent is critical and may require experimentation with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).

  • Column Chromatography: For high purity, column chromatography on silica gel is usually necessary. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used to separate the isomers. The separation of regioisomers can be challenging and may require careful optimization of the mobile phase.

Q3: What analytical techniques are best for identifying and quantifying the byproducts?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different brominated congeners and identifying them based on their mass spectra. The fragmentation patterns can help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the desired product and the byproducts. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both analytical and preparative separation of the isomeric mixture.

Experimental Protocols

General Protocol for the Bromination of Dibenzofuran

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in a suitable solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (2.0-2.2 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred dibenzofuran solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C or room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization and/or column chromatography.

Table 1: Summary of Potential Byproducts and Analytical Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential ¹H NMR Chemical Shift Range (ppm)
This compound C₁₂H₆Br₂O325.987.30 - 8.10
2,8-DibromodibenzofuranC₁₂H₆Br₂O325.987.40 - 8.00
3,7-DibromodibenzofuranC₁₂H₆Br₂O325.987.50 - 8.20
Mono-bromodibenzofuranC₁₂H₇BrO247.097.30 - 8.10
Tri-bromodibenzofuranC₁₂H₅Br₃O404.887.50 - 8.50

Note: The exact ¹H NMR chemical shifts will vary depending on the solvent and the specific isomer.

References

Column chromatography protocol for 4,6-Dibromodibenzofuran purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 4,6-Dibromodibenzofuran using column chromatography. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most commonly recommended stationary phase for the purification of dibenzofuran derivatives and other aromatic compounds.[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be considered as an alternative.[2]

Q2: Which mobile phase system is suitable for the column chromatography of this compound?

A2: A non-polar solvent system is recommended. A gradient of ethyl acetate in hexanes is a good starting point. Based on the purification of similar compounds, a gradient starting from 100% hexanes and gradually increasing the polarity with ethyl acetate should provide good separation.[1][3]

Q3: How can I determine the appropriate solvent ratio for the mobile phase?

A3: Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for this compound on a silica gel TLC plate.[4]

Q4: What are the best methods for loading the sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase, or a slightly more polar solvent like dichloromethane in very small volumes) and carefully apply it to the top of the column.[5][6] This method is quick but can lead to band broadening if too much or too polar a solvent is used.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[4][6] This method is preferred for samples that are not very soluble in the mobile phase or when a very sharp band is required for difficult separations.

Troubleshooting Guide

Problem Possible Cause Solution
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[4]
Poor separation of this compound from impurities. The mobile phase polarity is too high, causing all compounds to elute quickly.Start with a less polar mobile phase (e.g., 100% hexanes) and use a very shallow gradient of the more polar solvent.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[8]
The sample band was too broad.Use the dry loading technique for a sharper initial band.[6] If using wet loading, ensure the sample is dissolved in the minimum possible volume of solvent.[5]
The collected fractions are very dilute. The column diameter may be too large for the amount of sample.Use a narrower column for smaller sample quantities to ensure the compound elutes in a more concentrated band.
Cracks appear in the silica gel bed during the run. The solvent level dropped below the top of the silica gel.Always keep the silica gel bed covered with solvent. Add fresh eluent before the solvent level reaches the top of the stationary phase.[6]
The heat of adsorption of the solvent on the silica gel caused thermal expansion and cracking.This is more common with more polar solvents. Packing the column with a slurry of silica gel in the initial mobile phase can help dissipate heat.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The exact parameters may need to be optimized based on the specific impurities present in the crude material.

Materials
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Column Preparation
  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Adding Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[8]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column.

    • Gently tap the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Adding the Top Layer of Sand: Carefully add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during solvent addition.[6]

Sample Loading

Dry Loading (Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase (e.g., 100% hexanes) to the column.

  • Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Data Presentation: Elution Gradient Example
Step Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
110002-3Elute very non-polar impurities.
29825-10Elute this compound.
39555-10Continue eluting the target compound.
490103-5Elute more polar impurities.
580203-5Wash the column.

Note: This is an example gradient and should be optimized using TLC analysis of the crude mixture.

Experimental Workflow

G A Prepare Column (Slurry Packing) C Load Sample onto Column A->C B Prepare Sample (Dry Loading) B->C D Elute with Gradient (Hexane -> Hexane/EtOAc) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified This compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

Stability and storage conditions for 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4,6-Dibromodibenzofuran, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is between 2 - 8 °C.[1] It is also advised to protect it from light.

Q2: What is the general stability of this compound?

A2: this compound is a chemically stable compound under standard ambient conditions (room temperature).[2] It exhibits good thermal stability, as indicated by its relatively high melting and boiling points.[1][3]

Q3: What does this compound look like and what is its purity?

A3: this compound is typically a white to almost white powder or crystal.[1] Commercially available products often have a purity of ≥ 98% as determined by Gas Chromatography (GC).[1]

Q4: What are the key physical and chemical properties of this compound?

A4: The key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₆Br₂O[1][4][5][6]
Molecular Weight325.99 g/mol [1][3][6]
Melting Point147 - 151 °C[1][3]
Boiling Point396.0 ± 22.0 °C (Predicted)[7]
AppearanceWhite to almost white powder to crystal[1]

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data is limited in the provided search results, as a general precaution for halogenated organic compounds, it should be kept away from strong oxidizing agents.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Action
Compound appears discolored (e.g., yellow or brown). - Improper Storage: Exposure to light, high temperatures, or moisture over an extended period. - Contamination: Introduction of impurities during handling.- Verify that the storage conditions meet the recommendations (2-8 °C, dry, dark). - If discoloration is significant, it may indicate degradation. Consider re-purification or using a fresh batch for sensitive experiments. - Always use clean spatulas and glassware to prevent cross-contamination.
Inconsistent or unexpected experimental results. - Compound Degradation: Use of an old or improperly stored compound. - Incomplete Dissolution: The compound has low water solubility.- Use a fresh vial of this compound that has been stored correctly. - Ensure appropriate solvents are used for complete dissolution. Sonication may aid in dissolving the compound.
Difficulty in achieving complete reaction. - Reactivity Issues: The stability of the compound might require specific reaction conditions to overcome activation energy barriers. - Presence of Inhibitors: Contaminants in the compound or reaction mixture could be inhibiting the reaction.- Review the reaction protocol and consider if harsher conditions (e.g., higher temperature, longer reaction time, use of a catalyst) are necessary. - Ensure all reagents and solvents are of high purity.

Experimental Protocols

While specific experimental protocols for the synthesis of other molecules using this compound are proprietary and vary, a general workflow for its use as a building block in organic synthesis is outlined below. The precise conditions, solvents, and catalysts will depend on the specific reaction being performed.

General Workflow for Using this compound in a Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Assemble Reactants: - this compound - Coupling Partner - Catalyst (e.g., Palladium) - Ligand - Base - Anhydrous Solvent start->reagents glassware Prepare Dry Glassware under Inert Atmosphere (e.g., Nitrogen or Argon) reagents->glassware dissolve Dissolve this compound and Coupling Partner in Solvent glassware->dissolve add_reagents Add Base, Ligand, and Catalyst dissolve->add_reagents heat Heat Reaction Mixture to Specified Temperature add_reagents->heat monitor Monitor Reaction Progress (e.g., by TLC or GC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product into Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify end End purify->end G cluster_pathway Microbial Degradation Pathway of Dibenzofuran dibenzofuran Dibenzofuran dihydroxylation Angular Dioxygenation (Dioxygenase) dibenzofuran->dihydroxylation ring_cleavage Meta-Cleavage of Dihydroxylated Intermediate dihydroxylation->ring_cleavage hydrolysis Hydrolysis ring_cleavage->hydrolysis central_metabolism Further Degradation to Central Metabolites hydrolysis->central_metabolism

References

Troubleshooting low yields in dibenzofuran cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in dibenzofuran cross-coupling reactions, a critical transformation in the synthesis of complex organic molecules for various applications.

Frequently Asked Questions (FAQs)

Q1: My dibenzofuran cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in cross-coupling reactions involving dibenzofuran can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure the purity and stability of your dibenzofuran starting material, coupling partner (e.g., boronic acid, amine), catalyst, and ligand. Phosphine ligands are particularly susceptible to oxidation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time. It's crucial to use a fresh batch of catalyst and store it under an inert atmosphere.[1][2] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[2]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst.[1] The purity of your base is also important, as impurities can poison the catalyst or promote side reactions.[2]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions like homocoupling.[2][3]

Q2: Which position on the dibenzofuran ring is most reactive for cross-coupling?

A2: The reactivity of the different positions on the dibenzofuran ring can vary. Generally, the C4 and C6 positions are more electron-rich and can be more challenging to functionalize via cross-coupling compared to the C2 and C8 positions. Selective functionalization often requires careful optimization of reaction conditions.

Q3: What are the typical side reactions observed in dibenzofuran cross-coupling?

A3: Common side reactions that can lead to low yields of the desired product include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the dibenzofuran halide.[2]

  • Dehalogenation: The replacement of a halogen atom on the dibenzofuran with a hydrogen atom. This can be caused by impurities or the presence of water.[2]

  • Protodeboronation (in Suzuki Coupling): The replacement of the boronic acid/ester group with a hydrogen atom, a common issue with electron-deficient boronic acids.[1]

  • Bis-coupling: If your dibenzofuran has multiple reactive sites, you may see substitution at more than one position, which can be an undesired side product depending on your target molecule.[2]

Q4: How can I minimize the formation of homocoupling byproducts?

A4: To minimize homocoupling, it is essential to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing your solvent and using an inert gas like argon or nitrogen.[2][3] Additionally, optimizing the catalyst-to-ligand ratio and the reaction temperature can help suppress this side reaction.

Troubleshooting Guide

Issue 1: Poor or No Reaction Yield

If you are experiencing little to no product formation, consider the following troubleshooting steps.

Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ.[2]
Inappropriate Ligand The choice of phosphine ligand is critical. For Suzuki coupling, electron-rich and bulky ligands like SPhos or XPhos can be effective.[2] For Buchwald-Hartwig amination, a screen of different ligands may be necessary.
Incorrect Base The base is crucial for transmetalation in Suzuki coupling and for the catalytic cycle in Buchwald-Hartwig amination. If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[2][4]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Some cross-coupling reactions require higher temperatures to proceed efficiently.[2]
Reagent Impurities Ensure all reagents, including the dibenzofuran starting material, coupling partner, solvent, and base, are of high purity and anhydrous. Impurities can poison the catalyst.[2]
Issue 2: Significant Dehalogenation Byproduct

The presence of a significant amount of dehalogenated dibenzofuran suggests a competing reaction pathway that needs to be suppressed.

Potential CauseTroubleshooting Steps
Source of Protons Ensure anhydrous solvents and reagents are used. The presence of water or other protic sources can lead to dehalogenation.[2]
Impurities in the Base Use a high-purity base. Some bases can contain hydroxide impurities that promote dehalogenation.[2]
Reaction Conditions Lowering the reaction temperature or reducing the reaction time may help to minimize dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-dibenzofuran

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-dibenzofuran with an arylboronic acid.

Materials:

  • Bromo-dibenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-dibenzofuran, arylboronic acid, and base.

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC/MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-dibenzofuran

This protocol outlines a general method for the Buchwald-Hartwig amination of a bromo-dibenzofuran with an amine.

Materials:

  • Bromo-dibenzofuran (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the bromo-dibenzofuran, amine, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical troubleshooting steps and experimental workflows to help diagnose and resolve issues with your dibenzofuran cross-coupling reactions.

Troubleshooting_Low_Yield Start Low Yield in Dibenzofuran Cross-Coupling CheckReagents 1. Verify Reagent Quality - Purity of Starting Materials - Catalyst/Ligand Integrity - Anhydrous/Degassed Solvent Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert Atmosphere - Temperature - Reaction Time CheckReagents->CheckConditions Reagents OK SideReactions 3. Analyze for Side Reactions - Homocoupling - Dehalogenation - Protodeboronation CheckConditions->SideReactions Conditions OK OptimizeCatalyst Optimize Catalyst System - Screen Ligands - Vary Catalyst Loading - Try Different Pre-catalysts CheckConditions->OptimizeCatalyst No Obvious Issues SideReactions->OptimizeCatalyst Side Reactions Identified OptimizeBaseSolvent Optimize Base and Solvent - Screen Different Bases - Vary Solvent System OptimizeCatalyst->OptimizeBaseSolvent Purification Review Purification Method OptimizeBaseSolvent->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - Dibenzofuran Substrate - Coupling Partner - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Reaction Heat and Stir (Monitor Progress) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A standard experimental workflow for cross-coupling reactions.

References

Technical Support Center: Palladium Catalyst Removal in 4,6-Dibromodibenzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving 4,6-Dibromodibenzofuran. Below, you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your purification processes.

Troubleshooting Guides

This section addresses common problems encountered during the removal of palladium catalysts and offers step-by-step solutions.

Problem 1: Visible Black Particles Remain in the Product After Filtration

  • Symptom: The final product solution or isolated solid contains fine black or dark-colored particles, indicating the presence of palladium black.

  • Possible Causes & Solutions:

    • Inadequate Filtration Medium: Standard filter paper may not be sufficient to capture fine palladium particles.

      • Solution: Use a finer porosity filter medium such as a membrane filter (e.g., PTFE, 0.45 µm) or a well-packed Celite® pad (1-2 cm thick). Pre-wetting the Celite® pad with the reaction solvent can enhance its effectiveness.[1] Consider double filtration for challenging cases.[1]

    • Colloidal Palladium Formation: Palladium may form colloidal particles that are too small to be trapped by simple filtration.

      • Solution 1: Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter.

      • Solution 2: Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[1]

Problem 2: High Levels of Residual Palladium Detected by Analytical Methods (e.g., ICP-MS) After Purification

  • Symptom: Analytical tests indicate palladium levels above the acceptable limit, even though no visible particles are present.

  • Possible Causes & Solutions:

    • Soluble Palladium Species: The palladium catalyst may be present in a soluble form (e.g., Pd(II) complexes) that cannot be removed by filtration alone.[1]

      • Solution: Employ a method that targets soluble palladium, such as using palladium scavengers, inducing precipitation, or performing chromatography.[1][2]

    • Inefficient Scavenging: The chosen scavenger may not be effective for the specific palladium species or reaction conditions.

      • Solution 1: Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, or phosphine-based) to identify the most effective one for your system.[1]

      • Solution 2: Optimize Scavenging Conditions: Adjust the amount of scavenger, reaction time, and temperature.[2] Insufficient loading or time can lead to incomplete removal.

    • Product Chelation: The product itself, in this case, a this compound derivative, might chelate with palladium, keeping it in solution.

      • Solution: Consider a pre-treatment step to break the chelation, or select a scavenger with a higher affinity for palladium than your product.

Problem 3: Significant Product Loss During Palladium Removal

  • Symptom: The yield of the final product is substantially lower after the palladium removal step.

  • Possible Causes & Solutions:

    • Product Adsorption onto the Scavenger or Adsorbent: The product may non-specifically bind to the purification medium, especially materials like activated carbon.[2]

      • Solution 1: Minimize Adsorbent: Use the minimum effective amount of the scavenger or adsorbent.[2]

      • Solution 2: Thorough Washing: After filtration, wash the scavenger or adsorbent cake with fresh solvent to recover any bound product.[1][2]

      • Solution 3: Solvent Adjustment: Use a solvent in which your product is highly soluble to minimize its adsorption.[2]

    • Product Degradation: The purification conditions (e.g., acidic or basic scavengers) might be degrading the this compound derivative.

      • Solution: Ensure the chosen palladium removal method is compatible with the stability of your product. For instance, furan rings can be sensitive to strong acidic conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from organic reactions?

A1: The most prevalent methods for palladium removal include:

  • Filtration: Using filter aids like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2][3]

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]

  • Scavenging: Employing solid-supported or soluble reagents (scavengers) that selectively bind to palladium, which can then be removed by filtration or extraction. Common scavengers have functional groups like thiols, amines, or phosphines.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[2]

  • Chromatography: Techniques like column chromatography can effectively separate the desired compound from the palladium catalyst.[2]

  • Extraction: Using liquid-liquid extraction to partition soluble palladium salts into an aqueous phase.[4]

Q2: How do I choose the best palladium removal method for my this compound reaction?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a heterogeneous (solid) or homogeneous (soluble) form. Filtration is suitable for heterogeneous catalysts, while scavenging or chromatography is better for homogeneous ones.[1][2]

  • Nature of Your Product: Consider the solubility and stability of your this compound derivative. Dibenzofurans are generally soluble in organic solvents like benzene, toluene, and chloroform, and practically insoluble in water.[5][6] The choice of solvent for extraction or chromatography should be made accordingly.

  • Required Purity Level: For applications in drug development, stringent limits on palladium residues necessitate highly efficient methods like scavenging or a combination of techniques.

  • Scale of the Reaction: For large-scale synthesis, methods like filtration and crystallization are often more practical than chromatography.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials that selectively bind to palladium, facilitating its removal from the reaction mixture. They are typically composed of a solid support (like silica or a polymer) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines. The scavenger is added to the reaction mixture, stirred for a specific period to allow for binding, and then removed by simple filtration.[3]

Q4: Can the dibenzofuran core of my molecule interfere with the palladium removal process?

A4: While the dibenzofuran itself is a relatively stable aromatic system, the oxygen atom could potentially act as a weak ligand for palladium, although this is less likely to be a strong interaction compared to phosphine or amine ligands. More importantly, the reaction product of a cross-coupling reaction involving this compound might have functional groups that can chelate with palladium, making it more difficult to remove. It is crucial to consider the overall structure of your final product when selecting a purification strategy.

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodForm of Palladium TargetedAdvantagesDisadvantagesTypical Efficiency
Filtration (with Celite®) Heterogeneous (e.g., Pd/C, Pd black)Simple, fast, and inexpensive.[4]Ineffective for soluble palladium species.[1]Variable, dependent on particle size.
Activated Carbon Heterogeneous and some homogeneous speciesInexpensive and effective for a range of palladium species.[3]Can adsorb the desired product, leading to yield loss; can be pyrophoric.[2][3]Can reduce Pd to low ppm levels.
Silica-Based Scavengers (e.g., Thiol-functionalized) Homogeneous (Pd(0) and Pd(II))High selectivity for palladium, leading to cleaner products.More expensive than activated carbon; may require optimization of conditions.Can reduce Pd to <10 ppm.
Polymer-Based Scavengers Homogeneous (Pd(0) and Pd(II))High capacity and selectivity.Can be more expensive; may require specific solvents.Can reduce Pd to sub-ppm levels.
Column Chromatography Homogeneous and HeterogeneousCan provide very high purity products.[2]Can be time-consuming, requires large volumes of solvent, and may not be suitable for large-scale reactions.[4]Highly effective, can achieve very low Pd levels.
Crystallization HomogeneousCan be a very effective and economical method for purification at scale.[2]Product must be crystalline; palladium may sometimes co-crystallize with the product.Variable, depends on the system.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the Mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) to reduce its viscosity.[3]

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a level bed.[1]

  • Pre-wet the Pad: Pre-wet the Celite® pad with the same solvent used for dilution.[1]

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[1]

  • Collect the Filtrate: The collected filtrate contains the product, free from heterogeneous palladium catalyst.[1]

Protocol 2: Removal of Soluble Palladium with a Silica-Based Thiol Scavenger

  • Select the Scavenger: Choose a thiol-functionalized silica scavenger suitable for your reaction solvent and the expected oxidation state of the palladium.

  • Add the Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. A typical starting point is 3-10 equivalents of scavenger relative to the amount of palladium catalyst used.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a Büchner funnel or a syringe filter.[2]

  • Wash the Scavenger: Wash the collected scavenger with fresh solvent to recover any adsorbed product.[2]

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 3: Palladium Removal Using Activated Carbon

  • Add Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[3]

  • Stir the Suspension: Stir the mixture at room temperature for 2-12 hours.[3]

  • Filter the Mixture: Filter the suspension through a pad of Celite® to remove the activated carbon.[3] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric; handle with care.[3]

  • Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates to obtain the purified product.[3]

Visualizations

Experimental_Workflow_Palladium_Removal cluster_reaction Reaction Stage cluster_workup Palladium Removal Stage cluster_product Final Product Reaction This compound + Coupling Partner + Pd Catalyst Decision Is Pd Heterogeneous? Reaction->Decision Reaction Mixture Filtration Filtration through Celite® Pad Decision->Filtration Yes Scavenging Treatment with Palladium Scavenger Decision->Scavenging No (Soluble Pd) Analysis Analyze Pd Content (e.g., ICP-MS) Filtration->Analysis Filtration_Scavenger Filtration_Scavenger Scavenging->Filtration_Scavenger Filter off Scavenger Analysis->Scavenging If Pd is high Purified_Product Purified Product (< specified Pd limit) Analysis->Purified_Product If Pd is low Filtration_Scavenger->Analysis

Caption: Decision workflow for palladium catalyst removal.

Signaling_Pathway_Scavenging Product Product: this compound Derivative Product_final Purified Product in Solution Soluble_Pd Soluble Pd Complex Bound_Pd Scavenger-Bound Palladium Soluble_Pd->Bound_Pd Binding Scavenger Solid-Supported Scavenger (e.g., Thiol) Filtration Filtration Bound_Pd->Filtration Removal Filtration->Product_final

Caption: Mechanism of palladium removal by a solid-supported scavenger.

References

Preventing debromination in 4,6-Dibromodibenzofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 4,6-dibromodibenzofuran.

Unwanted debromination is a common side reaction when working with this compound, leading to reduced yields of the desired mono- or di-substituted products and the formation of hard-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my reactions with this compound?

A1: Debromination, often referred to as hydrodebromination or hydrodehalogenation, is a side reaction where a bromine atom on your this compound molecule is replaced by a hydrogen atom. This leads to the formation of 4-bromodibenzofuran, 6-bromodibenzofuran, or even fully debrominated dibenzofuran as impurities.

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, this side reaction is often mediated by the formation of a palladium-hydride (Pd-H) species. This Pd-H intermediate can then transfer a hydride to the dibenzofuran ring, leading to the loss of a bromine atom. Sources of the hydride can include the solvent (e.g., alcohols, water), the base, or even certain phosphine ligands.[1][2]

During lithiation reactions, debromination can occur if the initially formed lithiated species is unstable and abstracts a proton from the solvent or another reaction component before it can react with the desired electrophile.

Q2: Which bromine atom on this compound is more susceptible to debromination?

A2: The relative reactivity of the bromine atoms at the C4 and C6 positions of the dibenzofuran core is influenced by both electronic and steric factors. While specific studies on the debromination of this compound are scarce, general principles of aromatic reactivity suggest that the position with the higher electron density might be more prone to certain types of debromination. Conversely, steric hindrance around one of the bromine atoms could favor reaction at the less hindered position. A theoretical study on dibenzofuran indicates that direct H addition is possible at positions C1-C4 and C6-C9.[3] For selective reactions, it is crucial to carefully control the reaction conditions.

Q3: How can I monitor the extent of debromination in my reaction?

A3: The most effective way to monitor debromination is by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the desired product from the debrominated byproducts (4-bromodibenzofuran, 6-bromodibenzofuran, and dibenzofuran). 1H NMR spectroscopy can also be useful, as the aromatic region of the spectrum will show distinct signals for each of these species.

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of 4-bromodibenzofuran or 6-bromodibenzofuran.

  • Low yields of the desired mono- or di-substituted product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Root CauseRecommended Solutions
Inappropriate Catalyst/Ligand System Catalyst: Use a pre-formed, well-defined palladium(0) catalyst or a precatalyst that readily forms the active Pd(0) species. Avoid using Pd(II) sources without a reducing agent, as this can lead to side reactions. Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands promote the desired reductive elimination step over competing debromination pathways.[4]
Incorrect Base Selection Use a weaker, non-nucleophilic base. Strong bases like sodium tert-butoxide can sometimes contribute to the formation of Pd-H species. Consider screening milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5]
Problematic Solvent Choice Avoid protic solvents like alcohols (methanol, ethanol) which can be a source of hydrides. Opt for anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure your solvent is thoroughly degassed to remove oxygen, which can degrade the catalyst.[6]
High Reaction Temperature High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. If the reaction is too slow at lower temperatures, a more active catalyst system may be required.
Presence of Water or Other Protic Impurities Use anhydrous and degassed solvents and ensure all glassware is thoroughly dried. Water can act as a proton source, leading to the formation of Pd-H species and subsequent debromination.[2][7]
Issue 2: Debromination during Lithiation and Electrophilic Quench

Symptoms:

  • Formation of 4-bromodibenzofuran or 6-bromodibenzofuran after quenching the reaction.

  • Low yield of the desired functionalized product.

Root Causes and Solutions:

Root CauseRecommended Solutions
Unstable Lithiated Intermediate The organolithium species formed from this compound may be unstable at higher temperatures. Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching steps.[8][9]
Protic Impurities Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the lithiated intermediate, leading to debromination. Use freshly distilled, anhydrous solvents and flame-dry all glassware under vacuum before use.
Slow Addition of Electrophile Add the electrophile to the cold solution of the lithiated species in a single, rapid portion if possible. Slow addition can allow the lithiated intermediate to decompose or react with trace impurities.
Incorrect Lithiating Agent While n-butyllithium is commonly used, consider using a different alkyllithium reagent like sec-butyllithium or tert-butyllithium, as their reactivity profiles differ.[8]

Experimental Protocols (General Starting Points for Optimization)

General Protocol for Mono-Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, typically in a 4:1:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mono-Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and will likely require optimization of the ligand, base, and temperature for your specific amine.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Lithiation and Electrophilic Quench of this compound

Extreme caution should be exercised when working with organolithium reagents. All reactions must be carried out under a strictly inert atmosphere with anhydrous solvents and dry glassware.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (1.05 eq of a titrated solution)

  • Anhydrous solvent (e.g., THF)

  • Electrophile (1.1 - 1.5 eq)

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer, septum, and argon inlet, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile dropwise (or as a solution in anhydrous THF) at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

debromination_troubleshooting start Debromination Observed reaction_type Reaction Type? start->reaction_type pd_catalysis Pd-Catalyzed Cross-Coupling reaction_type->pd_catalysis Cross-Coupling lithiation Lithiation Reaction reaction_type->lithiation Lithiation pd_cause Potential Causes pd_catalysis->pd_cause ligand Inappropriate Ligand/Catalyst pd_cause->ligand base Harsh Base pd_cause->base solvent Protic Solvent pd_cause->solvent temp High Temperature pd_cause->temp impurities Water/Oxygen Impurities pd_cause->impurities solution_node Solutions ligand->solution_node Use Bulky, Electron-Rich Ligands base->solution_node Use Milder Base (K2CO3, Cs2CO3) solvent->solution_node Use Anhydrous, Aprotic Solvents temp->solution_node Lower Reaction Temperature impurities->solution_node Degas Solvents, Use Dry Glassware li_cause Potential Causes lithiation->li_cause li_temp High Temperature li_cause->li_temp li_impurities Protic Impurities li_cause->li_impurities li_quench Inefficient Quench li_cause->li_quench li_temp->solution_node Maintain Low Temp (-78 °C) li_impurities->solution_node Use Anhydrous Solvents/Reagents li_quench->solution_node Rapid Addition of Electrophile

Caption: Troubleshooting workflow for debromination in this compound reactions.

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 pd_hydride Pd-H Species pd_intermediate->pd_hydride [H] source pd_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination Ar-Ar' reductive_elimination->pd0 debromination Debromination pd_hydride->debromination debrom_product Ar-H debromination->debrom_product

Caption: Catalytic cycle of Suzuki coupling with a competing debromination pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-Dibromodibenzofuran. The information is designed to address specific issues that may be encountered during the scaling up of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, ensure the purity of your starting dibenzofuran, as impurities can lead to unwanted side reactions. The choice and quality of the brominating agent are also critical. For selective bromination, precise control over reaction conditions is paramount. Sub-optimal temperature, reaction time, or molar ratio of reactants can significantly impact the yield.[1] It is advisable to perform small-scale optimization experiments to determine the ideal parameters before proceeding to a larger scale.

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

  • Question: I am observing the formation of other brominated isomers, such as 2,8-dibromodibenzofuran, alongside my target 4,6-isomer. How can I improve the regioselectivity of the reaction?

  • Answer: Achieving high regioselectivity in the bromination of dibenzofuran is a common challenge. The positions at 2, 3, 7, and 8 are also susceptible to electrophilic attack. To favor the formation of the 4,6-isomer, careful control of the reaction temperature is crucial; lower temperatures often enhance selectivity. The choice of solvent can also influence the outcome. Additionally, the use of a less reactive brominating agent or the addition of a Lewis acid catalyst can sometimes steer the reaction towards the desired product. A systematic screening of reaction conditions is recommended to optimize for the 4,6-disubstituted product.

Issue 3: Formation of Polybrominated Byproducts

  • Question: My final product is contaminated with tri- and tetra-brominated dibenzofurans. How can I prevent this over-bromination?

  • Answer: The formation of polybrominated species is a clear indication that the reaction is proceeding too far. To mitigate this, the stoichiometry of the brominating agent is a key parameter to control. Use a precise molar equivalent of the brominating agent relative to the dibenzofuran. Slow, portion-wise or dropwise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions. Real-time reaction monitoring using techniques like TLC or GC-MS is essential to stop the reaction once the desired product is formed and before significant over-bromination occurs.

Issue 4: Difficulties in Purifying this compound

  • Question: I am struggling to separate the this compound from the unreacted starting material and other brominated isomers. What are the most effective purification strategies?

  • Answer: Purification of this compound from a mixture of isomers can be challenging due to their similar polarities. Recrystallization is a primary method for purifying solid organic compounds and can be effective if a suitable solvent or solvent system is identified. Test a range of solvents to find one in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. For more difficult separations, column chromatography using silica gel is recommended. A careful selection of the eluent system, often a gradient of a non-polar and a slightly more polar solvent, will be necessary to achieve good separation of the isomers.

Frequently Asked Questions (FAQs)

  • What are the most common starting materials and reagents for the synthesis of this compound? The primary starting material is dibenzofuran. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent can influence the selectivity and reactivity of the bromination.

  • What are typical reaction conditions for the synthesis of this compound? The reaction is typically carried out in a suitable solvent, with precise temperature control. The molar ratio of dibenzofuran to the brominating agent is a critical parameter to control the degree of bromination.[1]

  • What are the known side products in the synthesis of this compound? Common side products include other isomers of dibromodibenzofuran, with the 2,8-isomer being a frequent impurity. Additionally, mono-brominated intermediates and poly-brominated species (tri- and tetra-brominated dibenzofurans) can also be present in the crude product mixture.

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and to check for the formation of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.

  • What are the safety precautions I should take when handling bromine and brominating agents? Elemental bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-bromosuccinimide is a solid and is generally safer to handle than liquid bromine, but it is still a source of bromine and should be handled with appropriate care.

Data Presentation

Table 1: Key Physical and Chemical Properties of this compound

PropertyValue
CAS Number 201138-91-2[1]
Molecular Formula C₁₂H₆Br₂O[1]
Molecular Weight ~325.98 g/mol [1]
Appearance Off-white powder[1]
Melting Point 147-151 °C[1]
Boiling Point ~396 °C[1]

Table 2: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Yield Impure starting materials, suboptimal reaction conditions.Use high-purity dibenzofuran. Optimize temperature, reaction time, and reagent ratios through small-scale trials.
Poor Regioselectivity High reaction temperature, inappropriate solvent.Lower the reaction temperature. Screen different solvents. Consider using a milder brominating agent or a Lewis acid catalyst.
Over-bromination Excess brominating agent, rapid addition of reagent.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture. Monitor the reaction closely.
Purification Difficulties Similar polarity of isomers.Screen various solvents for recrystallization. Employ column chromatography with an optimized eluent system for difficult separations.

Experimental Protocols

General Protocol for Selective Bromination of Dibenzofuran:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve dibenzofuran in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or lower). Slowly add a solution of the brominating agent (e.g., Br₂ or NBS) in the same solvent dropwise over a period of time, while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench any remaining brominating agent with a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dibenzofuran reaction_step Controlled Bromination (Temperature, Time, Stoichiometry) start->reaction_step reagents Brominating Agent (e.g., Br₂, NBS) Solvent reagents->reaction_step monitoring Reaction Monitoring (TLC, GC-MS) reaction_step->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Recrystallization/ Column Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity over_bromination Over-bromination start->over_bromination purification_issue Purification Difficulty start->purification_issue check_purity Check Starting Material Purity low_yield->check_purity control_temp Lower Reaction Temperature poor_selectivity->control_temp screen_solvents Screen Solvents poor_selectivity->screen_solvents control_stoichiometry Control Brominating Agent Stoichiometry over_bromination->control_stoichiometry recrystallization Optimize Recrystallization purification_issue->recrystallization column_chrom Perform Column Chromatography purification_issue->column_chrom optimize_conditions Optimize Reaction Conditions (Temp, Time, Ratio) check_purity->optimize_conditions If pure slow_addition Slow Reagent Addition control_stoichiometry->slow_addition

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Handling and Disposal of 4,6-Dibromodibenzofuran Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,6-Dibromodibenzofuran waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, appropriate PPE should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Q3: How should I store this compound waste before disposal?

A3: this compound waste should be stored in a clearly labeled, sealed, and compatible container.[5] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be secure and accessible only to authorized personnel.

Q4: What is the proper method for disposing of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal facility.[6] Do not dispose of this chemical down the drain or in regular trash.[3][7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper collection and disposal.[6]

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[8] The spill area should then be decontaminated. For larger spills, evacuate the area and contact your EHS office immediately.

Troubleshooting Guide

Issue Possible Cause Solution
Visible contamination outside the primary container. Improper sealing or handling of the waste container.Immediately decontaminate the exterior of the container and the surrounding area following the decontamination protocol. Ensure the container is properly sealed. Review handling procedures with all lab personnel.
Uncertainty about the compatibility of waste streams. Lack of clear labeling or understanding of chemical properties.Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Consult the Safety Data Sheet (SDS) for dibenzofuran and related compounds for incompatibility information.[4] When in doubt, store separately.
The hazardous waste disposal service has rejected a waste container. Improper labeling, incomplete waste manifest, or incorrect container type.Contact your EHS office to understand the specific reason for rejection. Correct the labeling or transfer the waste to an appropriate container as advised. Ensure all required paperwork is accurately completed.

Data Presentation

Table 1: Properties and Handling of Dibenzofuran (as a proxy for this compound)

Parameter Value Source
Physical State Off-white powder solid[3]
Melting Point 83-87 °C
Boiling Point 219 °C
Hazards Harmful if swallowed, Toxic to aquatic life with long-lasting effects.[2][3][2][3]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.[4]
Storage Cool, dry, well-ventilated area away from oxidizing agents.[4]
Disposal Approved hazardous waste disposal plant.[8]

Note: Data for Dibenzofuran is used as a reference due to the limited availability of specific data for this compound.

Experimental Protocols

Protocol 1: Decontamination of Surfaces Contaminated with this compound

  • Preparation:

    • Ensure the area is well-ventilated and wear appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).

    • Prepare a decontamination solution. While specific decontamination agents for this compound are not specified, a common approach for similar compounds is to use a solvent that can dissolve the compound followed by a surfactant wash. A high-pH solution (e.g., a solution of sodium hydroxide and a solvent like ethanol) can be effective for some halogenated compounds, but its efficacy on this compound would need to be verified. Alternatively, a thorough wash with a laboratory detergent and water can be used for general cleaning.[9]

  • Procedure:

    • Carefully wipe the contaminated surface with a cloth or sponge soaked in the chosen solvent (e.g., ethanol, isopropanol) to dissolve and remove the bulk of the contaminant. Place the used cloth in a designated hazardous waste bag.

    • Wash the surface thoroughly with a laboratory detergent solution.

    • Rinse the surface with water.

    • Perform a final wipe with a clean, damp cloth.

    • Allow the surface to air dry completely.

  • Waste Disposal:

    • All materials used for decontamination (cloths, sponges, PPE) should be collected in a sealed, labeled hazardous waste container for disposal.

Protocol 2: Small Spill Response for this compound

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, evacuate and contact EHS.

    • Don appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • If the spilled material is a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the spilled material and absorbent into a dustpan. Avoid creating dust.

    • Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area and any equipment used for cleanup following the "Decontamination of Surfaces" protocol.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS office, even if it is small.

Mandatory Visualization

WasteHandlingWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Disposal A This compound Waste Generated B Segregate as Halogenated Organic Waste A->B Properly Identify C Collect in a Labeled, Sealed Container B->C Use Compatible Container D Store in a Cool, Dry, Ventilated Area C->D Secure Lid E Contact EHS for Waste Pickup D->E Schedule Pickup F Transport to Licensed Hazardous Waste Facility E->F Authorized Personnel

Caption: Workflow for the handling and disposal of this compound waste.

SpillResponseDecisionPathway action_node action_node stop_node stop_node start_node Spill Occurs is_major Major Spill? start_node->is_major evacuate Evacuate Area & Contact EHS is_major->evacuate Yes is_trained Personnel Trained for Cleanup? is_major->is_trained No is_trained->evacuate No don_ppe Don Appropriate PPE is_trained->don_ppe Yes contain_spill Contain and Clean Up Spill Material don_ppe->contain_spill decontaminate Decontaminate Spill Area contain_spill->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste report_spill Report Spill to Supervisor and EHS dispose_waste->report_spill

Caption: Decision pathway for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dibromodibenzofuran against its parent compound, dibenzofuran, and another disubstituted isomer, 2,8-dibromodibenzofuran. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data from reputable spectroscopic prediction software to facilitate its structural characterization and comparison.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for dibenzofuran, 2,8-dibromodibenzofuran, and the predicted values for this compound. All experimental data is referenced to tetramethylsilane (TMS) and was recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonDibenzofuran (Experimental)2,8-Dibromodibenzofuran (Experimental)This compound (Predicted)
H-1, H-97.95 (dd, J = 7.7, 0.9 Hz)8.05 (d, J = 2.0 Hz)7.75 (d, J = 8.0 Hz)
H-2, H-87.45 (ddd, J = 8.3, 7.3, 1.3 Hz)-7.33 (t, J = 8.0 Hz)
H-3, H-77.57 (ddd, J = 8.3, 7.3, 1.3 Hz)7.59 (dd, J = 8.5, 2.0 Hz)7.91 (d, J = 8.0 Hz)
H-4, H-67.34 (dd, J = 7.7, 0.9 Hz)7.76 (d, J = 8.5 Hz)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonDibenzofuran (Experimental)2,8-Dibromodibenzofuran (Experimental)This compound (Predicted)
C-1, C-9111.8114.7125.0
C-2, C-8127.3124.9128.5
C-3, C-7122.9130.3115.1
C-4, C-6120.9123.4118.9
C-4a, C-5a124.5126.3122.3
C-9a, C-9b156.2154.1153.7

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for dibenzofuran derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the dibenzofuran sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 160 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

Below is a diagram illustrating the workflow for the comparative NMR analysis of substituted dibenzofurans.

G Comparative NMR Analysis Workflow cluster_compounds Compounds for Analysis cluster_analysis NMR Spectroscopic Analysis cluster_data Data Processing and Comparison A Dibenzofuran (Parent Compound) D 1H NMR Spectroscopy A->D E 13C NMR Spectroscopy A->E B This compound (Target Compound) B->D B->E C 2,8-Dibromodibenzofuran (Isomeric Alternative) C->D C->E F Experimental Spectra (Dibenzofuran & 2,8-DBDF) D->F G Predicted Spectra (4,6-DBDF) D->G E->F E->G H Comparative Data Tables F->H G->H I Structural Elucidation & Comparison H->I

Caption: Workflow for Comparative NMR Analysis of Dibenzofurans.

A Comparative Guide to the Mass Spectrometry Analysis of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of halogenated organic compounds such as 4,6-Dibromodibenzofuran are critical in environmental monitoring, toxicology studies, and pharmaceutical process control. This guide provides a comprehensive comparison of leading mass spectrometry-based methods and a non-mass spectrometry alternative for the analysis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical technique for this compound is a trade-off between sensitivity, specificity, cost, and the nature of the sample matrix. High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for ultra-trace analysis of dioxins and furans. However, tandem mass spectrometry (GC-MS/MS and LC-MS/MS) offers a more accessible and cost-effective alternative with comparable performance for many applications. X-Ray Fluorescence (XRF) provides a rapid screening tool for elemental bromine but lacks the specificity for individual compound identification.

ParameterHRGC-HRMSGC-MS/MSLC-MS/MSX-Ray Fluorescence (XRF)
Principle High-resolution separation and high-resolution mass analysisChromatographic separation followed by precursor and product ion monitoringChromatographic separation followed by precursor and product ion monitoringElemental analysis based on characteristic X-ray emission
Specificity Very HighHighHighLow (elemental)
Sensitivity Very High (pg to fg levels)High (pg to fg levels)High (pg to ng levels)Moderate to Low (ppm to mg/kg levels)
Limit of Detection (LOD) Estimated in the low pg/m³ range for air samples.[1] Can reach sub-picogram levels in other matrices.Can achieve limits of detection of 0.01-0.05 ng/L in water samples for related compounds.[2]For similar brominated compounds, LODs can be around 0.1 ng/mL.[3]For total bromine in soil, LODs of 0.14 mg/kg have been reported.[4] For direct solid analysis, LODs can be around 3.7 mg/kg.[5][6]
Limit of Quantification (LOQ) Typically in the low pg/g range for solid samples.For related compounds, LOQs can be as low as 1 ng/mL.[7]For similar brominated compounds, LOQs can be around 1 ng/mL.[3]Dependent on matrix, but generally in the mg/kg range.
**Linearity (R²) **>0.99>0.99>0.99Can be linear over a wide concentration range.
Recovery (%) Typically 70-120%Typically 70-120%For related compounds, recoveries can exceed 90%.[3]Not applicable (direct analysis)
Sample Throughput LowModerateModerate to HighHigh
Cost HighModerateModerateLow
Primary Application Confirmatory analysis, ultra-trace quantificationRoutine analysis, confirmatory analysisAnalysis of less volatile or thermally labile compoundsRapid screening for bromine content

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the key experimental steps for each analytical technique.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS)

This method, adapted from EPA Methods 8290A and 1613, is the benchmark for the analysis of polyhalogenated dibenzodioxins and dibenzofurans.[1][8][9][10]

1. Sample Preparation (Solid Matrix, e.g., Soil):

  • Extraction: A 10-20 g homogenized sample is spiked with a ¹³C-labeled internal standard for this compound. Extraction is performed using a Soxhlet apparatus with toluene for 16-24 hours.[1]
  • Cleanup: The extract is concentrated and subjected to a multi-step cleanup process to remove interferences. This typically involves sequential column chromatography using silica gel, alumina, and carbon.[9]
  • Final Concentration: The cleaned extract is concentrated to a final volume of 20 µL.

2. Instrumental Analysis:

  • Gas Chromatograph (GC): A high-resolution capillary column (e.g., 60 m DB-5) is used for isomer-specific separation.[1] The oven temperature is programmed to achieve optimal separation of dibromodibenzofuran isomers.
  • Mass Spectrometer (MS): A high-resolution (≥10,000) mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the characteristic isotopic cluster of dibrominated compounds.

Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS)

A more accessible alternative to HRGC-HRMS, GC-MS/MS offers high sensitivity and specificity.

1. Sample Preparation:

  • The extraction and cleanup procedures are similar to those for HRGC-HRMS to minimize matrix effects and ensure accurate quantification.

2. Instrumental Analysis:

  • Gas Chromatograph (GC): A similar high-resolution capillary column as in HRGC-HRMS is used.
  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its labeled internal standard are monitored. This technique has been shown to achieve the sensitivity and selectivity required by methods like EPA 1613b.[11]

Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for a broader range of compounds, including those that are not amenable to GC analysis.

1. Sample Preparation:

  • Extraction: A suitable solvent (e.g., acetonitrile, methanol) is used to extract this compound from the sample matrix. Solid-phase extraction (SPE) is commonly used for cleanup and pre-concentration.
  • Final Solution: The final extract is dissolved in a solvent compatible with the LC mobile phase.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC): A C18 or similar reversed-phase column is typically used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives is employed.
  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used. MRM is employed for quantification, monitoring specific transitions for the analyte and internal standard. For similar brominated compounds, excellent linearity (R² > 0.999) and recovery (>93%) have been demonstrated.[3]

X-Ray Fluorescence (XRF)

XRF is a non-destructive technique for elemental analysis, providing a rapid screening method for total bromine content.

1. Sample Preparation:

  • For solid samples, minimal preparation is required. The sample may be ground to a fine powder and pressed into a pellet to ensure homogeneity.[4]
  • Liquid samples can be analyzed directly in a sample cup.

2. Instrumental Analysis:

  • XRF Spectrometer: The sample is irradiated with X-rays, causing the emission of fluorescent X-rays characteristic of the elements present. The intensity of the bromine Kα line is measured and correlated to the total bromine concentration using a calibration curve. This method is suitable for screening but cannot differentiate between this compound and other bromine-containing compounds. The limit of detection for bromine in soil can be as low as 0.14 mg/kg.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the mass spectrometry-based analysis and the alternative XRF screening method.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (Soxhlet/LLE/SPE) Spiking->Extraction Cleanup Cleanup (Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI/ESI/APCI) Chromatography->Ionization Mass_Analysis Mass Analysis (HRMS or MS/MS) Ionization->Mass_Analysis Detection Peak Detection & Integration Mass_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Mass Spectrometry-Based Analysis.

XRF_Workflow cluster_sample_prep_xrf Sample Preparation cluster_analysis_xrf Instrumental Analysis cluster_data_xrf Data Processing Sample_XRF Sample Collection Preparation_XRF Minimal Preparation (e.g., Grinding/Pelletizing) Sample_XRF->Preparation_XRF Irradiation X-ray Irradiation Preparation_XRF->Irradiation Detection_XRF Fluorescence Detection Irradiation->Detection_XRF Quantification_XRF Total Bromine Quantification Detection_XRF->Quantification_XRF Reporting_XRF Reporting Quantification_XRF->Reporting_XRF

Caption: Workflow for XRF-Based Screening Analysis.

References

Comparative Reactivity Analysis: 4,6-Dibromodibenzofuran vs. 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

The strategic functionalization of dibenzofuran scaffolds is a cornerstone in the development of novel materials and pharmaceutical agents. Among the key building blocks, dibrominated dibenzofurans serve as versatile precursors for constructing complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of two common isomers: 4,6-dibromodibenzofuran and 2,8-dibromodibenzofuran. The analysis focuses on their behavior in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution, drawing upon established principles of organic chemistry to predict their relative reactivity.

Executive Summary

The differential placement of bromine atoms on the dibenzofuran core significantly influences the electronic and steric properties of this compound and 2,8-dibromodibenzofuran, leading to distinct reactivity profiles. In general, the 2,8-isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions due to the greater accessibility of its C-Br bonds. Conversely, the 4,6-isomer is predicted to be more susceptible to nucleophilic aromatic substitution at the positions activated by the electron-withdrawing bromine atoms. In electrophilic aromatic substitution, the regioselectivity will be dictated by the directing effects of the bromine and the furan oxygen, with the 2,8-isomer likely exhibiting more predictable outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for the formation of C-C and C-N bonds, respectively. The efficiency of these reactions is highly dependent on the steric and electronic nature of the aryl halide substrate.

Reactivity Comparison
Reaction TypeIsomerPredicted Relative ReactivityRationale
Suzuki-Miyaura Coupling This compoundLowerThe bromine atoms at the 4 and 6 positions are flanked by the fused benzene rings, leading to significant steric hindrance around the C-Br bonds. This steric bulk can impede the oxidative addition step in the catalytic cycle.
2,8-DibromodibenzofuranHigher The bromine atoms at the 2 and 8 positions are more exposed and sterically accessible, facilitating easier oxidative addition of the palladium catalyst to the C-Br bonds.
Buchwald-Hartwig Amination This compoundLowerSimilar to the Suzuki coupling, the steric hindrance around the 4 and 6 positions is expected to slow down the rate of oxidative addition, which is a key step in the Buchwald-Hartwig reaction mechanism.[1]
2,8-DibromodibenzofuranHigher The less sterically hindered C-Br bonds at the 2 and 8 positions are more amenable to oxidative addition by the palladium catalyst.[1][2]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the dibromodibenzofuran isomer (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv. per bromine), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv. per bromine).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, combine the dibromodibenzofuran isomer (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%).

  • Add the desired amine (1.1-1.5 equiv. per bromine) and a strong base (e.g., NaOtBu, KOtBu, or LiHMDS, 1.2-2.0 equiv. per bromine).[2]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArBr Ar-Br ArBr->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdBr->ArPdR Transmetalation Base Base (e.g., OH⁻) Boronate [R-B(OH)3]⁻ Base->Boronate BoronicAcid R-B(OH)2 BoronicAcid->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

Reactivity Comparison
IsomerPredicted Relative ReactivityRationale
This compound Higher The bromine atoms at the 4 and 6 positions are ortho and para to the furan oxygen, which can donate electron density via resonance. However, the strong electron-withdrawing inductive effect of the bromine atoms at these positions is expected to activate the ring towards nucleophilic attack, particularly at the carbon atoms bearing the bromine.
2,8-Dibromodibenzofuran LowerThe bromine atoms at the 2 and 8 positions are further from the electron-donating oxygen atom and are in positions that are less activated towards nucleophilic attack compared to the 4 and 6 positions.
Experimental Protocol

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve the dibromodibenzofuran isomer (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add the nucleophile (e.g., an alkoxide, amine, or thiol, 1.1-2.5 equiv. per bromine).

  • If the nucleophile is not basic enough, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) may be added.

  • Heat the reaction mixture to an elevated temperature (typically 100-180 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry it over a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Reactants Ar-Br + Nu⁻ Meisenheimer [Ar(Br)(Nu)]⁻ (Meisenheimer Complex) Reactants->Meisenheimer Slow Product Ar-Nu + Br⁻ Meisenheimer->Product Fast

Figure 2. General mechanism for nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents on the ring.

Reactivity and Regioselectivity Comparison
IsomerPredicted Relative ReactivityPredicted RegioselectivityRationale
This compound LowerComplex mixture of productsThe bromine atoms are deactivating, and the furan oxygen is activating and ortho, para-directing. The positions ortho to the oxygen (1 and 9) are sterically hindered by the bromine atoms. Electrophilic attack is likely to occur at the 1, 3, 7, and 9 positions, but the deactivating effect of the bromines will slow the reaction.
2,8-Dibromodibenzofuran Higher Preferential substitution at the 3 and 7 positionsThe bromine atoms are deactivating, but the positions ortho to the activating furan oxygen (1, 3, 7, and 9) are less sterically hindered than in the 4,6-isomer. The positions meta to the bromine atoms (3 and 7) are the most activated and sterically accessible, making them the most likely sites for electrophilic attack.
Experimental Protocol

General Protocol for Electrophilic Bromination:

  • Dissolve the dibromodibenzofuran isomer (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂, CCl₄, or acetic acid).

  • Cool the solution in an ice bath.

  • Add a brominating agent (e.g., Br₂, or NBS) dropwise. A Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) may be required for less reactive substrates.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it with a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium bisulfite).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

EAS_Workflow Start Dissolve Dibromodibenzofuran in Solvent Cool Cool to 0°C Start->Cool Add_Electrophile Add Electrophile (e.g., Br₂/FeBr₃) Cool->Add_Electrophile React Stir at Room Temperature Add_Electrophile->React Quench Quench with Reducing Agent React->Quench Extract Workup and Extraction Quench->Extract Purify Purification Extract->Purify Product Substituted Dibenzofuran Purify->Product

Figure 3. General workflow for electrophilic aromatic substitution.

Conclusion

The reactivity of this compound and 2,8-dibromodibenzofuran is intricately linked to the substitution pattern of the bromine atoms. For palladium-catalyzed cross-coupling reactions, the less sterically hindered 2,8-isomer is the preferred substrate. In contrast, the 4,6-isomer is more likely to undergo nucleophilic aromatic substitution. For electrophilic aromatic substitution, the 2,8-isomer is expected to provide a more regioselective outcome. This comparative guide, based on fundamental principles of organic chemistry, provides a predictive framework to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic targets. It is important to note that these are predictions, and experimental validation is crucial for any specific application.

References

Spectroscopic Fingerprints: A Comparative Analysis of Dibenzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key dibenzofuran isomers. This report provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental protocols and data visualizations.

The structural nuances of dibenzofuran isomers, which are prevalent frameworks in many biologically active compounds and materials, present a significant analytical challenge. Distinguishing between these closely related molecules is critical for structure elucidation, quality control, and mechanistic studies in drug discovery and materials science. This guide offers a comparative overview of the spectroscopic properties of three key dibenzofuran isomers: Benzo[b]naphtho[1,2-d]furan, Benzo[b]naphtho[2,1-d]furan, and Benzo[b]naphtho[2,3-d]furan, to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The differentiation of dibenzofuran isomers is achieved by scrutinizing the subtle yet significant variations in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for isomer differentiation, as the chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is unique for each isomer.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

PositionBenzo[b]naphtho[2,1-d]furanDibenzofuran
17.59 (d, J = 2.6 Hz)7.958
2--
37.23 (dd, J = 8.9, 2.6 Hz)7.458
48.00 (d, J = 8.9 Hz)7.574
Other Aromatic H7.38 (s, H-7), 7.78 (d, J=8.4 Hz, H-5), 7.89 (d, J=8.4 Hz, H-6)7.346

Note: Data for Benzo[b]naphtho[1,2-d]furan and Benzo[b]naphtho[2,3-d]furan were not available in a comparable format.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

PositionBenzo[b]naphtho[2,1-d]furanDibenzofuranBenzo[b]naphtho[1,2-d]furan
198.7120.5120.5
2157.9--
3117.9122.5122.5
4130.3111.5111.5
4a125.8--
4b122.1--
5122.8--
6116.1--
6a154.9--
6b120.5--
7103.9--
8146.5--
9146.1--
10113.8--
10a127.1--
11a130.0--
11b119.5--
11c156.0--

Note: Data for Benzo[b]naphtho[2,3-d]furan was not available in a comparable format. Some carbon positions for Dibenzofuran and Benzo[b]naphtho[1,2-d]furan are provided for general comparison of aromatic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.

Table 3: Comparative Mass Spectrometry Data (m/z)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzo[b]naphtho[1,2-d]furan 218189, 165, 139
Benzo[b]naphtho[2,1-d]furan 218189, 165, 139
Benzo[b]naphtho[2,3-d]furan 218189, 165, 139
Dibenzofuran 168139, 115, 84

Note: The key fragment ions listed are common fragments and may not be sufficient for unambiguous isomer identification without considering their relative intensities and other spectroscopic data.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dibenzofuran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed spectrum with library data or with the spectra of known isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR) for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups and aromatic C-H and C-C vibrations. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dibenzofuran isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the λmax values and the corresponding molar absorptivity (ε) values. The position and intensity of the absorption bands are characteristic of the chromophore and can vary between isomers.

Experimental Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of dibenzofuran isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_result Conclusion Sample Dibenzofuran Isomer Mixture or Pure Isomer GCMS GC-MS Sample->GCMS NMR NMR (1H, 13C, 2D) Sample->NMR FTIR FT-IR Sample->FTIR UVVis UV-Vis Sample->UVVis MS_Data Molecular Ion & Fragmentation GCMS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Modes (Fingerprint Region) FTIR->IR_Data UV_Data Absorption Maxima (λmax) UVVis->UV_Data Compare Compare Spectra with Reference Data and Isomer Library MS_Data->Compare NMR_Data->Compare IR_Data->Compare UV_Data->Compare Identification Unambiguous Isomer Identification Compare->Identification

Caption: Workflow for Spectroscopic Comparison of Dibenzofuran Isomers.

This comprehensive approach, integrating multiple spectroscopic techniques, provides a robust framework for the accurate identification and characterization of dibenzofuran isomers, which is essential for advancing research and development in related fields.

A Comparative Guide to the Biological Activity of Brominated Dibenzofuran and Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant exploration of heterocyclic compounds, with dibenzofuran and benzofuran scaffolds emerging as promising frameworks for drug design. The introduction of bromine atoms to these structures can significantly modulate their biological activity, often enhancing their potency. This guide provides a comparative overview of the biological activities of brominated dibenzofuran and benzofuran derivatives, with a focus on their anticancer and enzyme-inhibitory effects. Due to the limited availability of public data specifically on 4,6-dibromodibenzofuran derivatives, this guide broadens the scope to include various brominated analogues to provide a more comprehensive comparison.

Quantitative Assessment of Biological Activity

The following table summarizes the in vitro biological activity of selected brominated benzofuran and dibenzofuran derivatives, primarily focusing on their anticancer properties. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a compound required to inhibit a biological process by 50%.

Compound ClassDerivativeTarget/Cell LineBiological ActivityIC50 (µM)
Brominated Benzofuran 3-bromomethyl-benzofuran analogK562 (Leukemia)Cytotoxicity5.0[1]
3-bromomethyl-benzofuran analogHL-60 (Leukemia)Cytotoxicity0.1[1]
3-(bromophenacyl)-benzofuranK562 (Leukemia)Cytotoxicity> 100
3-(bromophenacyl)-benzofuranHeLa (Cervical Carcinoma)Cytotoxicity> 100
Benzofuran-oxadiazole conjugate (bromo derivative 14c)HCT116 (Colon Cancer)Cytotoxicity3.27[2]
Brominated Dibenzofuran 7,9-dibromo-dihydrodibenzofuran analogCasein Kinase 2 (CK2)Enzyme Inhibition0.0058

Experimental Protocols

The biological activities summarized above are typically determined using a range of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated dibenzofuran derivatives) for a specified duration (typically 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: Following treatment, the MTT reagent is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined from the resulting dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To understand the broader context of evaluating the biological activity of these compounds, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Cytotoxicity Screening\n(e.g., MTT Assay) Primary Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Primary Cytotoxicity Screening\n(e.g., MTT Assay) Hit Identification\n(IC50 Determination) Hit Identification (IC50 Determination) Primary Cytotoxicity Screening\n(e.g., MTT Assay)->Hit Identification\n(IC50 Determination) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Hit Identification\n(IC50 Determination)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Hit Identification\n(IC50 Determination)->Apoptosis Assays\n(e.g., Annexin V) Target Identification\n(e.g., Kinase Assays) Target Identification (e.g., Kinase Assays) Hit Identification\n(IC50 Determination)->Target Identification\n(e.g., Kinase Assays) Animal Models\n(Xenograft Studies) Animal Models (Xenograft Studies) Target Identification\n(e.g., Kinase Assays)->Animal Models\n(Xenograft Studies) Toxicity & Efficacy Assessment Toxicity & Efficacy Assessment Animal Models\n(Xenograft Studies)->Toxicity & Efficacy Assessment PI3K_AKT_Pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Dibenzofuran Dibenzofuran Derivatives Dibenzofuran->PI3K Inhibition Dibenzofuran->Akt Inhibition

References

Halogenated Dibenzofurans in Organic Electronics: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated dibenzofuran derivatives are emerging as a significant class of materials in the field of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the dibenzofuran core provides a powerful tool for tuning the electronic and physical properties of these materials. This guide offers a comparative overview of halogenated dibenzofurans, summarizing their performance in various organic electronic devices based on available experimental data.

The Influence of Halogenation on Material Properties

The incorporation of halogens into the dibenzofuran structure systematically modifies several key parameters that govern device performance. The high electronegativity of halogen atoms generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve charge injection and transport balance in devices and enhance the stability of the materials by making them more resistant to oxidation.

Furthermore, the size of the halogen atom can influence the molecular packing in the solid state, which is crucial for efficient charge transport. The varying reactivity of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) also makes halogenated dibenzofurans versatile synthons for creating more complex molecular architectures through cross-coupling reactions.

Performance in Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran derivatives are widely explored as host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energies. Halogenation can further enhance their performance. Below is a comparison of representative halogenated dibenzofuran-based host materials for PhOLEDs.

Disclaimer: The following data is compiled from different research articles. Direct comparison should be approached with caution as device architectures and fabrication conditions may vary.

Compound ClassRepresentative CompoundApplicationKey Performance MetricsSource
Fluorinated 2,8-bis(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]furan (CzDBF-F)Blue PhOLED HostMax. EQE: 22.9%[1][2]
Chlorinated 2,8-dichloro-dibenzofuran derivativeYellow PhOLED HostMax. Luminance: 9143 cd/m², LE: 2.60 cd/A
Brominated 2,8-dibromo-dibenzofuran derivativeGreen PhOLED HostHigh thermal stability, precursor for further functionalization

EQE: External Quantum Efficiency; LE: Luminous Efficiency.

Performance in Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility is a critical parameter. Halogenation can influence this by modifying the molecular energy levels and solid-state packing.

Compound ClassKey Findings
Fluorinated Fluorination is known to lower LUMO levels, which can facilitate electron injection and transport, making fluorinated dibenzofurans potential candidates for n-channel or ambipolar OFETs.
Chlorinated Chlorine substitution can also lead to n-type behavior and has been shown to improve charge carrier mobilities in some organic semiconductors.
Brominated Brominated dibenzofurans are often used as intermediates to synthesize more complex molecules for OFET applications due to the reactivity of the C-Br bond.

Performance in Organic Photovoltaics (OPVs)

In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials are crucial for efficient charge separation and transport. Halogenation of dibenzofuran-based materials can be used to tune these energy levels to better match those of other materials in the solar cell.

Compound ClassKey Findings
Halogenated (General) Halogenation can increase the open-circuit voltage (Voc) of OPVs by lowering the HOMO level of the donor material. It can also influence the film morphology, which is critical for efficient charge extraction.

Experimental Protocols

General Synthesis of Halogenated Dibenzofurans

Halogenated dibenzofurans are typically synthesized through electrophilic halogenation of the dibenzofuran core or from halogenated precursors.

Example: Bromination of Dibenzofuran

  • Dibenzofuran is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid).

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is stirred for a specified time until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then quenched, for example, with a sodium thiosulfate solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired brominated dibenzofuran.

General OLED Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A hole-injection material is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material is then deposited on top of the HIL.

  • Emissive Layer (EML) Deposition: The halogenated dibenzofuran host and a phosphorescent guest dopant are co-evaporated from separate sources to form the emissive layer.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material is deposited on the EML.

  • Electron Injection Layer (EIL) Deposition: A thin layer of an electron-injecting material (e.g., LiF) is deposited.

  • Cathode Deposition: An aluminum (Al) cathode is deposited to complete the device.

  • Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

Visualizations

Structure-Property Relationship of Halogenated Dibenzofurans

G Impact of Halogenation on Dibenzofuran Properties cluster_properties Halogenation Halogenation (F, Cl, Br, I) Dibenzofuran Dibenzofuran Core Halogenation->Dibenzofuran introduces halogens to Properties Modified Properties Dibenzofuran->Properties results in HOMO_LUMO Lowered HOMO/LUMO Energy Levels Properties->HOMO_LUMO Packing Altered Molecular Packing Properties->Packing Stability Enhanced Stability Properties->Stability Reactivity Tunable Reactivity (for synthesis) Properties->Reactivity G Workflow: From Synthesis to Device Characterization Synthesis Synthesis of Halogenated Dibenzofuran Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Material Characterization (NMR, MS, EA) Purification->Characterization Fabrication Device Fabrication (e.g., OLED) Characterization->Fabrication Testing Device Performance Testing Fabrication->Testing

References

Validating the Purity of Synthesized 4,6-Dibromodibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4,6-dibromodibenzofuran, a key intermediate in various fields, including organic electronics. We present detailed experimental protocols, comparative data, and an overview of alternative synthetic and purification strategies to ensure the highest quality of this critical building block.

Synthesis and Purification of this compound

The synthesis of this compound typically proceeds via the electrophilic bromination of dibenzofuran. However, this reaction often yields a mixture of polybrominated isomers, necessitating a robust purification strategy to isolate the desired 4,6-disubstituted product.

Synthesis Protocol: Electrophilic Bromination of Dibenzofuran

A common method for the synthesis involves the direct bromination of dibenzofuran using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired isomer.

Purification Protocol: Recrystallization and Column Chromatography

Following the synthesis, the crude product mixture requires purification to isolate this compound. A combination of purification techniques is often employed.

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the mother liquor.

  • Column Chromatography: For separating isomers with similar polarities, column chromatography is the method of choice. A silica gel column is typically used, with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the different brominated dibenzofuran isomers based on their differential adsorption to the stationary phase.

Comparative Analysis of Purity Validation Methods

A multi-technique approach is essential for the unambiguous confirmation of the purity of synthesized this compound. The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Analytical Methods for Purity Validation

MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution, quantitative, suitable for thermally labile compounds.Requires specific method development, may not identify all impurities without a mass spectrometer.
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Identification of volatile impurities, confirmation of molecular weight, structural information from fragmentation.High sensitivity, excellent for volatile impurities and structural elucidation.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities with proton or carbon signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to MS, requires pure reference standards for quantification.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. A reverse-phase method is typically employed for non-polar compounds like this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the molecular weight of the synthesized compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • MS Detection: Electron Ionization (EI) mode.

  • Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (326 g/mol , considering the isotopic pattern of bromine). The fragmentation pattern provides structural information.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/zIon
324/326/328[M]+ (Molecular ion)
245/247[M-Br]+
166[M-2Br]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation and can also be used for purity assessment. Both ¹H and ¹³C NMR are crucial.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: The ¹H NMR spectrum should show the expected signals for the aromatic protons with the correct chemical shifts and coupling constants. The ¹³C NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. Impurities will appear as additional peaks in the spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H7.5 - 8.5
¹³C110 - 160

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and comprehensive purity validation of this compound.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_results Data Analysis & Comparison start Dibenzofuran synthesis Electrophilic Bromination start->synthesis crude Crude Product (Mixture of Isomers) synthesis->crude purification Purification (Recrystallization & Column Chromatography) crude->purification product Isolated This compound purification->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (¹H & ¹³C) product->nmr hplc_data Purity (%) hplc->hplc_data gcms_data Molecular Weight & Fragmentation gcms->gcms_data nmr_data Structural Confirmation nmr->nmr_data comparison Purity Confirmation hplc_data->comparison gcms_data->comparison nmr_data->comparison final_product final_product comparison->final_product Pure this compound

Workflow for the synthesis and purity validation of this compound.

Alternative Approaches

While direct bromination is a common route, alternative synthetic strategies can offer improved selectivity and potentially reduce the purification burden.

  • Directed Ortho-Metalation: This strategy involves the use of a directing group to achieve regioselective lithiation of the dibenzofuran core, followed by quenching with a bromine source. This can lead to a higher yield of the desired 4,6-isomer.

  • Palladium-Catalyzed Cross-Coupling Reactions: Building the dibenzofuran core from pre-brominated precursors via reactions like Suzuki or Stille coupling can provide excellent control over the final substitution pattern.

For purification, preparative HPLC can be a powerful alternative to traditional column chromatography, offering higher resolution and automation for the isolation of pure isomers.

By employing a combination of robust synthesis, meticulous purification, and comprehensive analytical validation, researchers can ensure the high purity of this compound, a critical prerequisite for its successful application in scientific research and development.

A Comparative Guide to the X-ray Crystal Structures of Halogenated Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structures of 7,9-dibromo-dihydrodibenzofuran and 7,9-dichloro-dihydrodibenzofuran derivatives, both potent inhibitors of Casein Kinase 2 (CK2). The data presented is derived from the comprehensive study by Rumler et al. (2024), offering valuable structural insights for researchers in medicinal chemistry and drug design.

Structural and Potency Comparison

The following table summarizes the key crystallographic and biological activity data for the dibromo and dichloro derivatives.

Parameter7,9-Dibromo-dihydrodibenzofuran Derivative (12c)7,9-Dichloro-dihydrodibenzofuran Derivative (12b)
PDB ID 8QQB[1][2]Not Available
Resolution (Å) 2.26[1][2]Not Available
Space Group Not specified in abstractNot specified in abstract
R-work / R-free 0.208 / 0.237[1][2]Not Available
IC₅₀ (nM) 5.8[1]5.8[1]
Key Interaction π-halogen bond between Br at C9 and Phe113 of CK2α[1][2]Inferred to be similar to the dibromo derivative
Observed Isomers E and Z isomers observed in the co-crystal structure[1][2]Not specified

Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis are crucial for reproducing and building upon these findings.

Synthesis of 7,9-Dibromo- and 7,9-Dichloro-dihydrodibenzofuran Derivatives:

The synthesis of the title compounds was achieved through a multi-step process. The dihydrodibenzofuran scaffold was halogenated at the C7 and C9 positions. While the full detailed synthesis is available in the source publication, a key step involves the reaction with N-chlorosuccinimide or N-bromosuccinimide to introduce the halogen atoms.

Co-crystallization and X-ray Diffraction:

The crystal structure of the 7,9-dibromo-dihydrodibenzofuran derivative (12c) in complex with human protein kinase CK2α was determined.[1][2]

  • Protein Expression and Purification: The catalytic subunit of human CK2 (CK2α, residues 1–335) was expressed and purified.

  • Co-crystallization: The purified CK2α was co-crystallized with compound 12c.

  • Data Collection: X-ray diffraction data were collected from the co-crystals.

  • Structure Solution and Refinement: The structure was solved to a resolution of 2.26 Å. The refinement resulted in R-work and R-free values of 20.8% and 23.7%, respectively.[1][2] The final structural data were deposited in the Protein Data Bank with the accession code 8QQB.[1][2]

Structural Insights and Logical Relationships

The crystallographic analysis revealed a significant interaction between the bromine atom at the C9 position of the dibenzofuran scaffold and the gatekeeper amino acid Phenylalanine 113 (Phe113) of CK2α.[1][2] This π-halogen bond is a key determinant of the compound's potent inhibitory activity. Interestingly, the co-crystal structure showed that CK2α is capable of binding both the E- and Z-isomers of the inhibitor.[1][2]

logical_relationship cluster_compounds Halogenated Dibenzofuran Derivatives cluster_target Biological Target cluster_interaction Key Interaction Dibromo_Derivative 7,9-Dibromo-dihydrodibenzofuran (12c) CK2a Casein Kinase 2α (CK2α) Dibromo_Derivative->CK2a Inhibits (IC50 = 5.8 nM) pi_halogen π-Halogen Bond (Br at C9 with Phe113) Dibromo_Derivative->pi_halogen Forms Dichloro_Derivative 7,9-Dichloro-dihydrodibenzofuran (12b) Dichloro_Derivative->CK2a Inhibits (Similar IC50) pi_halogen->CK2a With

Caption: Logical relationship of the analyzed halogenated dibenzofuran derivatives with their biological target.

References

Ecotoxicity of Brominated vs. Chlorinated Dibenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ecotoxicity of polybrominated dibenzofurans (PBDDs/Fs) and polychlorinated dibenzofurans (PCDDs/Fs). Both classes of compounds are persistent organic pollutants (POPs) and share structural similarities, leading to comparable toxicological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key mechanistic pathway involved in their toxicity.

Executive Summary

Brominated and chlorinated dibenzofurans are structurally related halogenated aromatic hydrocarbons that exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR). The scientific consensus, supported by numerous studies, indicates that the toxic potency of PBDD/F congeners is very similar to their chlorinated analogues. For risk assessment purposes, the World Health Organization (WHO) has recommended the use of similar interim Toxic Equivalency Factor (TEF) values for brominated and chlorinated congeners. While direct comparative ecotoxicity data (e.g., LC50, EC50) for a wide range of congeners and species is limited, Relative Effect Potency (REP) values derived from various bioassays consistently demonstrate this similarity in toxic potential.

Data Presentation: A Comparative Overview

Direct, side-by-side ecotoxicity testing of brominated and chlorinated dibenzofuran congeners on the same environmental species is not extensively documented in publicly available literature. However, the concept of Toxic Equivalency Factors (TEFs) and Relative Effect Potencies (REPs) allows for a scientifically robust comparison. These values are determined relative to the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.

The available data indicates that the REPs for PBDD/Fs in mammalian and fish embryo assays closely mirror those of their chlorinated counterparts, generally within the same order of magnitude.[1] This supports the approach of using similar TEF values for risk assessment.

Table 1: World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds (2005)

Compound ClassCongenerMammalian TEFFish TEFBird TEF
Polychlorinated Dibenzofurans (PCDFs) 2,3,7,8-TCDF0.10.051
1,2,3,7,8-PeCDF0.030.050.1
2,3,4,7,8-PeCDF0.30.51
1,2,3,4,7,8-HxCDF0.10.10.1
1,2,3,6,7,8-HxCDF0.10.10.1
1,2,3,7,8,9-HxCDF0.10.10.1
2,3,4,6,7,8-HxCDF0.10.10.1
1,2,3,4,6,7,8-HpCDF0.010.010.01
1,2,3,4,7,8,9-HpCDF0.010.010.01
OCDF0.00030.00010.0001
Polybrominated Dibenzofurans (PBDFs) 2,3,7,8-TBDF0.1 (interim)--
2,3,4,7,8-PeBDF0.3 (interim)--

Note: Interim TEF values for PBDD/Fs are recommended for human risk assessment based on the limited but consistent data showing similarity to PCDD/Fs. Specific TEFs for fish and birds have not been established due to a more limited database. For ecotoxicological risk assessment in fish, the use of specific REPs from fish embryo assays is recommended.

Experimental Protocols

The ecotoxicity of dibenzofurans is typically assessed using standardized bioassays. Below are detailed methodologies for two key experimental approaches.

Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236)

This test determines the acute toxicity of chemicals to the embryonic stages of fish.

  • Test Organism: Zebrafish (Danio rerio) are commonly used due to their rapid development and transparent embryos.

  • Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

  • Test Conditions:

    • Temperature: 26 ± 1 °C

    • Photoperiod: 12-16 hours light

    • Dissolved Oxygen: >60% of air saturation value

    • pH: 6.0 - 8.5

  • Observations: Embryos are examined at 24, 48, 72, and 96 hours for four apical endpoints indicating lethality:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Lack of heartbeat

  • Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated at 96 hours. No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay is a cell-based method used to determine the dioxin-like activity of a sample.

  • Principle: This assay utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs). When a dioxin-like compound binds to the Ah receptor in the cells, it triggers the expression of the luciferase enzyme.

  • Procedure:

    • Sample Preparation: The environmental or biological sample is extracted, and the extract is cleaned up to isolate the dioxin-like compounds.

    • Cell Exposure: The cleaned extract is applied to the CALUX cells cultured in microplates. A standard curve is generated using known concentrations of 2,3,7,8-TCDD.

    • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for gene expression.

    • Luminometry: A substrate for luciferase is added, and the resulting light production is measured using a luminometer.

  • Data Analysis: The amount of light produced is proportional to the concentration of dioxin-like compounds in the sample. The results are expressed as Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs) relative to the 2,3,7,8-TCDD standard curve.

Mandatory Visualization

The primary mechanism of toxicity for both brominated and chlorinated dibenzofurans is the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this process.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PBDD/F or PCDD/F AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation Dimer AhR-Ligand-ARNT Heterodimer Activated_AhR->Dimer Translocation & Dimerization ARNT ARNT ARNT->Dimer DRE Dioxin Response Element (DRE) on DNA Dimer->DRE Binding Transcription Transcription of Target Genes (e.g., CYP1A1) DRE->Transcription Initiates Toxic_effects Adverse Cellular Responses (Ecotoxicity) Transcription->Toxic_effects Leads to

AhR Signaling Pathway for Dibenzofurans

Conclusion

References

Unveiling the Bioaccumulation Potential of Polybrominated Dibenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polybrominated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that have garnered significant attention due to their potential for bioaccumulation and toxicity. Understanding their ability to concentrate in living organisms is crucial for assessing environmental risk and ensuring human safety. This guide provides a comprehensive comparison of the bioaccumulation potential of various PCDF congeners, supported by experimental data and detailed methodologies.

Bioaccumulation Potential: A Comparative Analysis

The bioaccumulation potential of a chemical is its ability to be taken up by an organism, either directly from the environment or through the consumption of contaminated food, at a rate faster than it can be eliminated. This is quantified using several metrics, including the Bioaccumulation Factor (BAF), Bioconcentration Factor (BCF), and Trophic Magnification Factor (TMF).

Table 1: Bioaccumulation and Bioconcentration Factors (BAF/BCF) of Selected Polybrominated Dibenzofurans (PCDFs) and Other Persistent Organic Pollutants (POPs) in Aquatic Biota.

CompoundCongenerSpeciesBAF (L/kg wet wt)BCF (L/kg wet wt)Reference(s)
PCDF 2,3,7,8-TCDFFish (various)1,000 - 15,000-[1]
1,2,3,7,8-PeCDFFish (various)5,000 - 50,000-[1]
2,3,4,7,8-PeCDFFish (various)> 5,000-[1]
VariousBaikal Seal--[2]
PCDD 2,3,7,8-TCDDFish (various)> 5,00019,000[1][3]
PCB Congener 153Fish (Rainbow Trout)-18,539[4]
Congener mix (Aroclor 1254)Fish (various)2,000,000 (lipid-normalized)-[5]
PBDE Congener 47Fish (various)-2,700 - 10,000
Congener 99Fish (various)-1,500 - 7,000

Note: BAF and BCF values can vary significantly depending on the species, environmental conditions, and experimental methodology. The values presented here are indicative ranges from the cited literature.

Table 2: Trophic Magnification Factors (TMF) and Biota-Sediment Accumulation Factors (BSAF) for Selected PCDF Congeners.

MetricCongenerFood Web/OrganismTMFBSAFReference(s)
TMF 2,3,7,8-TCDFAquatic Food Web> 1-[6]
1,2,3,7,8-PeCDFAquatic Food Web> 1-[6]
2,3,4,7,8-PeCDFAquatic Food Web> 1-[6]
BSAF 2,3,7,8-TCDFPolychaete (Hediste diversicolor)High0.01 - 11.13[7]
OCDDPolychaete (Hediste diversicolor)Low< 1[7]
Various PCDD/FsLake Trout-<0.001 to 0.32[8]

Key Factors Influencing Bioaccumulation

The bioaccumulation of PCDFs is a complex process influenced by several factors:

  • Congener Structure: The number and position of bromine atoms on the dibenzofuran molecule significantly affect its lipophilicity and resistance to metabolic degradation. Generally, congeners with 2,3,7,8-substitution patterns exhibit higher bioaccumulation potential.[8]

  • Trophic Level: As PCDFs move up the food chain, they can become increasingly concentrated in the tissues of organisms at higher trophic levels, a phenomenon known as biomagnification.[6] TMF values greater than 1 indicate that a substance is biomagnifying.[6]

  • Species-Specific Metabolism: The ability of an organism to metabolize and excrete PCDFs varies between species, leading to different accumulation patterns.[2]

Experimental Protocols

The determination of bioaccumulation potential is guided by standardized experimental protocols, most notably the OECD Test Guideline 305.[9][10][11] This guideline outlines procedures for both aqueous and dietary exposure studies in fish.

OECD 305: Bioaccumulation in Fish

This test consists of two phases: an uptake phase and a depuration phase.[9][10]

1. Acclimation Phase:

  • Fish of a suitable species (e.g., rainbow trout, bluegill sunfish, zebrafish) are acclimated to laboratory conditions.[9]

  • Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Fish are fed a standard diet, and their health is monitored.

2. Uptake Phase (Exposure):

  • Aqueous Exposure: Fish are exposed to a constant, low concentration of the test substance (PCDF congener) in the water.[9] This method is preferred when technically feasible.[9] The test is conducted under flow-through conditions to maintain a stable concentration.[9]

  • Dietary Exposure: For poorly soluble substances, the test compound is incorporated into the fish's diet at a known concentration.[10]

  • The duration of the uptake phase is typically 28 days but can be extended.[11]

  • Water and fish tissue samples are collected at predetermined intervals to measure the concentration of the test substance.[9]

3. Depuration Phase (Clearance):

  • After the uptake phase, the fish are transferred to clean, uncontaminated water and fed an uncontaminated diet.[9]

  • The duration of this phase is typically up to 28-42 days.[12]

  • Fish tissue samples are collected at intervals to measure the rate of elimination of the test substance.[13]

4. Chemical Analysis:

  • The concentration of the PCDF congener in water, food, and fish tissue is determined using sensitive analytical techniques such as high-resolution gas chromatography/mass spectrometry (HRGC/MS).[8] The use of radiolabeled test substances can facilitate analysis.[9]

5. Data Analysis and Calculation of Metrics:

  • Bioconcentration Factor (BCF): Calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[9]

  • Biomagnification Factor (BMF): For dietary exposure, the BMF is calculated from the concentrations in the fish and the diet.[10]

  • Uptake and Depuration Rate Constants (k1 and k2): These are determined by fitting the concentration data from the uptake and depuration phases to a kinetic model. The kinetic BCF can then be calculated as the ratio of k1 to k2.[13]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioaccumulation study according to the OECD 305 guideline.

G cluster_prep Preparation Phase cluster_exposure Uptake Phase (28 days) cluster_depuration Depuration Phase (up to 42 days) cluster_analysis Analysis & Calculation acclimation Fish Acclimation test_prep Test Substance Preparation (Aqueous or Dietary) exposure Exposure to PCDF Congener test_prep->exposure sampling_uptake Water & Fish Sampling exposure->sampling_uptake depuration Transfer to Clean Medium sampling_uptake->depuration analysis Chemical Analysis (HRGC/MS) sampling_uptake->analysis sampling_depuration Fish Sampling depuration->sampling_depuration sampling_depuration->analysis calculation Calculate BCF, BMF, Uptake & Depuration Rates analysis->calculation

OECD 305 Bioaccumulation Test Workflow

Signaling Pathways and Logical Relationships

While PCDFs do not directly participate in signaling pathways in the same way as endogenous molecules, their toxicity is often mediated through the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates this logical relationship.

G cluster_nucleus PCDF PCDF Congener AhR_complex Inactive AhR Complex (in cytoplasm) PCDF->AhR_complex Binds to AhR_active Active PCDF-AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with Nucleus Nucleus AhR_active->Nucleus Translocates to XRE Xenobiotic Response Element (XRE) (on DNA) ARNT->XRE Binds to Gene_expression Altered Gene Expression (e.g., CYP1A1) XRE->Gene_expression Toxicity Toxic Effects Gene_expression->Toxicity

PCDF-Mediated AhR Signaling Pathway

Conclusion

The bioaccumulation potential of polybrominated dibenzofurans is a significant concern for environmental and human health. This guide has provided a comparative overview of their bioaccumulation, highlighting the importance of congener-specific analysis and standardized experimental protocols like OECD 305. The provided data and methodologies offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with these persistent organic pollutants.

References

A Researcher's Guide to the GC-MS Analysis of Polybrominated Dibenzofurans: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of persistent organic pollutant (POP) analysis, this guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the determination of polybrominated dibenzofurans (PBDFs). This document delves into the performance of various GC-MS platforms, offers detailed experimental protocols, and explores alternative analytical methodologies, supported by experimental data to inform your selection of the most suitable approach.

Introduction to PBDF Analysis

Polybrominated dibenzofurans (PBDFs) are a class of toxic halogenated compounds that are byproducts of the manufacturing and combustion of brominated flame retardants. Due to their persistence, bioaccumulative nature, and potential for adverse health effects, sensitive and selective analytical methods are crucial for their detection and quantification in various environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for the analysis of these compounds, offering the necessary separation and detection capabilities.

This guide will compare the primary GC-MS techniques employed for PBDF analysis:

  • High-Resolution Mass Spectrometry (GC-HRMS): Traditionally considered the benchmark for dioxin and furan analysis.

  • Tandem Mass Spectrometry (GC-MS/MS): A powerful alternative offering high selectivity and sensitivity.

  • High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (GC-Orbitrap MS): An emerging platform combining high resolution and mass accuracy.

Performance Comparison of GC-MS Techniques

The choice of a GC-MS technique for PBDF analysis is often a trade-off between sensitivity, selectivity, cost, and ease of use. This section compares the performance of GC-HRMS, GC-MS/MS, and GC-Orbitrap MS based on key analytical parameters. While data specifically for a comprehensive range of PBDF congeners can be limited, performance data for structurally similar compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polybrominated diphenyl ethers (PBDEs) provide valuable insights.

Table 1: Comparison of Quantitative Performance for Halogenated Compound Analysis

ParameterGC-HRMS (Magnetic Sector)GC-MS/MS (Triple Quadrupole)GC-Orbitrap MS
Principle High-resolution mass separationMultiple Reaction Monitoring (MRM)High-resolution, accurate mass measurement
Selectivity ExcellentExcellentExcellent
Sensitivity (LOD/LOQ) Very Low (femtogram levels)[1]Low (femtogram to picogram levels)[2]Very Low (femtogram to picogram levels)[3][4][5][6]
Linearity Wide dynamic range[1]Good, can be limited at high concentrations[1]Wide dynamic range
Precision (%RSD) Excellent (<15%)Good (<20%)[1][5][6]Excellent (<15-20%)[5][6]
Cost HighModerateHigh
Ease of Use Requires specialized expertiseRelatively straightforwardBecoming more user-friendly

Key Findings:

  • GC-HRMS remains the "gold standard," particularly for regulatory compliance, offering exceptional sensitivity and selectivity.[1]

  • GC-MS/MS has emerged as a robust and cost-effective alternative to GC-HRMS, providing comparable selectivity and sensitivity for many applications.[1][7] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring specific precursor-to-product ion transitions.

  • GC-Orbitrap MS offers the advantage of high-resolution full-scan data acquisition, enabling both targeted quantification and non-targeted screening of emerging contaminants.[3][4][8] Studies on similar compounds have shown its sensitivity to be comparable to or even better than triple quadrupole instruments.[5][6]

Experimental Protocols for PBDF Analysis

A robust analytical method for PBDFs involves several critical steps, from sample collection and preparation to instrumental analysis. The following sections provide an overview of established protocols, largely based on methodologies for similar persistent organic pollutants.

Sample Preparation

The goal of sample preparation is to extract and concentrate PBDFs from the sample matrix while removing interfering compounds. The specific protocol will vary depending on the matrix (e.g., soil, sediment, biota, air).

Workflow for PBDF Sample Preparation

cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Cleanup cluster_3 Analysis Sample Sample Collection (Soil, Sediment, etc.) Storage Storage at <4°C Sample->Storage Extraction Solvent Extraction (e.g., Soxhlet, PLE) Storage->Extraction Cleanup Multi-layer Silica Column / Florisil / Carbon Column Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis

Caption: General workflow for the analysis of PBDFs from environmental samples.

Detailed Protocol for Soil/Sediment Samples:

  • Sample Collection and Storage: Collect samples in clean glass containers and store them at temperatures below 4°C in the dark until analysis.

  • Drying and Homogenization: Air-dry the sample or mix with anhydrous sodium sulfate to remove moisture. Sieve the sample to ensure homogeneity.

  • Extraction:

    • Soxhlet Extraction: A classical and robust technique involving continuous extraction with an organic solvent (e.g., toluene or a hexane/acetone mixture) for 16-24 hours.

    • Pressurized Liquid Extraction (PLE): A more rapid and automated technique using elevated temperatures and pressures to extract analytes with reduced solvent consumption.[9]

  • Cleanup: The crude extract often contains a complex mixture of co-extracted substances that can interfere with the analysis. A multi-step cleanup procedure is typically required:

    • Acid/Base Washing: Removal of acidic and basic interferences.

    • Column Chromatography: Use of multi-layered silica columns (containing acidic, basic, and neutral silica gel), Florisil, and/or activated carbon columns to separate PBDFs from other compounds like PCBs and PBDEs.[10]

GC-MS Instrumental Analysis

The instrumental analysis involves the separation of PBDF congeners by gas chromatography followed by detection and quantification by mass spectrometry.

Table 2: Typical GC-MS Instrumental Parameters for PBDF Analysis

ParameterTypical SettingRationale
GC Column DB-5ms, HT8, or similar (30-60 m length, 0.25 mm i.d., 0.1-0.25 µm film thickness)Provides good separation of PBDF congeners.
Injector Split/splitless or PTVAllows for trace-level analysis.
Carrier Gas Helium or HydrogenHydrogen can offer faster analysis times.
Oven Temperature Program Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C)Optimizes the separation of congeners with different boiling points.
MS Ionization Mode Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)EI is common for structural confirmation; ECNI can provide higher sensitivity for highly brominated compounds.
MS Analyzer Mode Selected Ion Monitoring (SIM) for HRMS, Multiple Reaction Monitoring (MRM) for MS/MS, or Full Scan for Orbitrap MSSIM and MRM enhance sensitivity and selectivity for target analytes. Full scan allows for retrospective analysis.
Quantification Isotope Dilution MethodUse of 13C-labeled internal standards improves accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Instrumental Analysis Workflow

cluster_0 Injection & Separation cluster_1 Ionization & Mass Analysis cluster_2 Data Acquisition & Processing Injection Sample Injection GC Gas Chromatographic Separation Injection->GC Ionization Ionization (EI/ECNI) GC->Ionization MS Mass Analysis (HRMS, MS/MS, Orbitrap) Ionization->MS Detection Detection MS->Detection Data Data Processing & Quantification Detection->Data

Caption: A simplified workflow of the GC-MS instrumental analysis process.

Alternative Analytical Methods

While GC-MS is the predominant technique for PBDF analysis, other methods can be employed, particularly for screening purposes or when GC-MS is not available.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Coupled with a fast detector like a Time-of-Flight (TOF) mass spectrometer, GCxGC offers significantly enhanced separation power, which is beneficial for complex samples containing numerous congeners and isomers.

  • Immunoassays: These are rapid and cost-effective screening tools that can detect the presence of a class of compounds (e.g., dioxin-like compounds) but lack the specificity and congener-specific quantification of GC-MS.

  • Cell-Based Bioassays: These assays, such as the CALUX (Chemically Activated LUciferase gene eXpression) assay, measure the total toxic equivalency (TEQ) of a sample by assessing the biological response mediated by the aryl hydrocarbon receptor (AhR). They are useful for screening and prioritizing samples for further instrumental analysis.

Conclusion and Future Perspectives

The analysis of polybrominated dibenzofurans presents significant analytical challenges due to their low concentrations in complex matrices and the large number of potential congeners. High-resolution gas chromatography coupled with mass spectrometry is the cornerstone of reliable PBDF analysis.

  • GC-HRMS continues to be the reference method for regulatory purposes, providing unparalleled sensitivity and selectivity.

  • GC-MS/MS offers a viable and more accessible alternative, delivering excellent performance for a wide range of applications.

  • GC-Orbitrap MS is a powerful, emerging technology that combines the benefits of high resolution and accurate mass with the flexibility of full-scan data acquisition, making it a promising tool for both targeted analysis and the identification of novel environmental contaminants.

The choice of the optimal analytical method will depend on the specific research question, regulatory requirements, available resources, and the desired level of data quality. As regulations for PBDFs and other emerging POPs become more stringent, the demand for highly sensitive, selective, and robust analytical methods will continue to grow, driving further innovation in the field of GC-MS.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. 4,6-Dibromodibenzofuran, a polybrominated dibenzofuran, requires meticulous disposal procedures due to its potential persistence, bioaccumulation, and toxicity (PBT). Adherence to these protocols is not only a matter of regulatory compliance but also a commitment to protecting human health and the ecosystem.

Immediate Safety and Disposal Overview

This compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary and recommended method of disposal is incineration at a licensed hazardous waste facility equipped to handle halogenated organic compounds. This ensures the complete destruction of the compound and minimizes the risk of environmental contamination.

Key Hazard Information (Based on related compounds):

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed.[1][2]Acute Toxicity (Oral)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2]
Toxic to aquatic life with long-lasting effects.[1][3]Hazardous to the Aquatic Environment, Long-term HazardAvoid release to the environment.[1][2]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe handling and disposal of this compound waste. The following workflow outlines the necessary steps from waste generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Spill Management cluster_3 Final Disposal A 1. Generate this compound Waste (Solid or in solution) B 2. Segregate Waste (Keep away from incompatible materials e.g., alkalis, reducing agents) A->B C 3. Use Designated Waste Container (Chemically resistant, sealable) B->C D 4. Label Container Clearly ('Hazardous Waste', 'Halogenated Organic Waste', 'this compound') C->D E 5. Store in a Cool, Dry, Well-Ventilated Area D->E F 6. Ensure Container is Tightly Sealed E->F I 9. Arrange for Pickup (Contact your institution's Environmental Health & Safety department) F->I G 7. In Case of a Spill: - Evacuate and ventilate the area. - Wear appropriate PPE. - Absorb with inert material. H 8. Collect Spill Debris (Place in a labeled hazardous waste container) G->H H->I J 10. Transport to a Licensed Facility (Handled by a certified hazardous waste transporter) I->J K 11. Incineration (High-temperature incineration is the preferred method for brominated compounds) J->K

References

Personal protective equipment for handling 4,6-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4,6-Dibromodibenzofuran (CAS No: 201138-91-2). Given the limited specific toxicity data for this compound, a cautious approach based on its chemical structure—a halogenated aromatic hydrocarbon—and data from similar compounds is strongly advised. Always consult the Safety Data Sheet (SDS) provided by your supplier and conduct a thorough risk assessment before beginning any work.

Hazard Identification and Physical Properties

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₆Br₂O[3][4][5]
Molecular Weight 325.98 g/mol [3][4][5]
Appearance Off-white powder[3]
Melting Point 147-151 °C[3]
Boiling Point ~396 °C[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on general guidance for handling hazardous chemicals, particularly halogenated aromatic hydrocarbons.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Halogenated hydrocarbons can degrade many common glove materials.[6] Nitrile gloves offer splash protection but have poor resistance to many halogenated compounds.[7][8] Butyl rubber provides superior resistance to a wider range of chemicals, including many hydrocarbons.[9] Always check manufacturer's glove compatibility charts. Discard gloves immediately if contamination is suspected.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles of the solid compound. Standard safety glasses are insufficient.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters.Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles. A full-face respirator offers a higher protection factor. Ensure proper fit testing and cartridge change schedules.[10][11]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact. Consider a disposable chemical-resistant apron for tasks with a higher splash potential.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is paramount to ensure safety.

3.1. Preparation and Weighing:

  • Location: Conduct all manipulations of solid this compound within a certified chemical fume hood or a glove box to control airborne particulates.

  • Decontamination of Work Area: Before starting, ensure the work surface is clean and free of contaminants.

  • Weighing: Use a dedicated analytical balance inside the fume hood. Tare a sealed container before adding the chemical to minimize the risk of spreading dust.

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

3.2. Experimental Use:

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reactions: All reactions involving this compound should be carried out in a well-ventilated fume hood.

  • Heating: Due to its high boiling point, be cautious when heating solutions containing this compound. Use appropriate temperature controls and be aware of potential sublimation.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[12]

3.3. Post-Experiment Decontamination:

  • Surface Decontamination: Clean all surfaces that may have come into contact with the chemical. Use a solvent known to dissolve this compound (e.g., acetone, followed by a soap and water wash), collecting all cleaning materials as hazardous waste.

  • Equipment Cleaning: Glassware and equipment should be rinsed with a suitable solvent to remove all traces of the compound. These rinses must be collected as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated spill cleanup materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and clearly labeled halogenated organic waste container.[13] Do not mix with non-halogenated waste.

  • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

4.2. Container Management:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Keep containers securely closed when not in use.[14]

4.3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's EHS department.

Diagram: Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Full PPE prep_start->don_ppe prep_hood Prepare Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.